molecular formula C6H12N2O4Pt B10753655 Paraplatin

Paraplatin

Cat. No.: B10753655
M. Wt: 371.25 g/mol
InChI Key: VSRXQHXAPYXROS-UHFFFAOYSA-N
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Description

Paraplatin, the trade name for Carboplatin, is a second-generation platinum coordination compound and a cornerstone chemotherapeutic agent in oncological research. Its primary mechanism of action involves the induction of intra-strand and inter-strand crosslinks in DNA, which ultimately triggers apoptotic cell death in rapidly dividing cells. Compared to its predecessor, Cisplatin, Carboplatin features a cyclobutane-1,1-dicarboxylate ligand in place of the chloride leaving groups, resulting in a different pharmacokinetic profile with generally reduced nephrotoxicity and neurotoxicity, though it exhibits a higher propensity for myelosuppression. This distinct toxicity profile makes it a critical tool for comparative studies on platinum-agent efficacy, resistance mechanisms, and combination therapy strategies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXQHXAPYXROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Record name Carboplatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carboplatin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
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Record name CARBOPLATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt
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Color/Form

White crystals

CAS No.

41575-94-4
Record name carboplatin
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Record name carboplatin
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Record name carboplatin
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Record name Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum
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Record name CARBOPLATIN
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Molecular and Cellular Pharmacodynamics of Carboplatin

Cellular Permeation and Intracellular Accumulation

The effectiveness of carboplatin (B1684641) is directly correlated with its intracellular accumulation, which is a key determinant of its cytotoxic activity. Platinum agents, including carboplatin, exert their effects after entering cells and binding to DNA, forming platinum adducts that inhibit replication and transcription, ultimately leading to cell death. scielo.brscielo.br Reduced intracellular accumulation of platinum drugs is a consistently identified feature contributing to tumor resistance. wjgnet.comnih.gov

While traditionally attributed to simple passive diffusion, studies suggest that the cellular uptake and efflux of platinum drugs involve active transport mechanisms, and dysregulation of these transporters can lead to reduced drug accumulation in resistant cells. scielo.brnih.gov Intracellular platinum concentrations have been shown to correlate with sensitivity or resistance in various cell and tissue types. scielo.brmdpi.com

Data from studies investigating carboplatin accumulation in different cellular contexts highlight the variability in uptake. For instance, encapsulation of carboplatin in nanoparticles has been shown to significantly increase intracellular platinum concentrations compared to the free drug, suggesting that delivery systems can influence accumulation. aacrjournals.orgnih.gov One study demonstrated that lipid-encapsulated carboplatin at 1 µmol/L achieved comparable cellular platinum accumulation to 50 µmol/L of conventional carboplatin in IGROV-1 cells. aacrjournals.org Another study using nanoparticles showed 6- to 15-fold higher intracellular platinum concentrations in A549 and MA148 cells, respectively, compared to carboplatin solution. nih.gov

Mechanisms of Cellular Influx: Passive Diffusion versus Carrier-Mediated Transport

Carboplatin is believed to enter cells through a combination of passive diffusion and carrier-mediated transport. mdpi.comsyr.eduiiarjournals.org The relative contribution of these mechanisms can vary depending on the cell type and experimental conditions. While passive diffusion has been considered a traditional route, evidence increasingly supports the significant role of specific transporters in mediating carboplatin influx. scielo.brnih.gov

Some studies initially suggested that carboplatin primarily enters cells via passive diffusion, with the accumulation ratio not being dependent on the initial drug concentration. syr.edu However, other research has pointed to the involvement of active transport processes and ion channels. wjgnet.comsyr.edu

Role of Copper Transporter 1 (CTR1)

Copper Transporter 1 (CTR1), a high-affinity copper influx transporter, has been identified as a significant mediator of platinum-based drug uptake, including carboplatin. scielo.brwjgnet.commdpi.commdpi.comaacrjournals.orgplos.orgnih.gov CTR1 is primarily responsible for the uptake of copper from the extracellular space. nih.gov Its expression is ubiquitous and can be localized to the plasma membrane or perinuclear vesicles depending on the cell line. wjgnet.com

Studies have convincingly demonstrated that CTR1 enhances the influx of platinum drugs into the cell. wjgnet.comiiarjournals.org Forced overexpression of CTR1 in human ovarian cancer cells has been shown to increase the absorption of platinum-based drugs, indicating its key role in cellular accumulation. scielo.braacrjournals.org Conversely, the absence or reduction of CTR1 expression in yeast, mouse, and human cells leads to decreased cisplatin (B142131) and carboplatin accumulation and increased resistance to their cytotoxic effects. wjgnet.comaacrjournals.orgnih.govaacrjournals.orgnih.gov

Research using isogenic pairs of mouse embryo fibroblasts (CTR1+/+ and CTR1-/-) has provided detailed insights into CTR1's contribution. Loss of CTR1 almost completely eliminated the initial influx of carboplatin in these models. nih.gov Furthermore, CTR1 expression levels have been correlated with intratumoral platinum concentration and outcomes in patients receiving platinum-based therapy. wjgnet.com

Role of Copper Transporter 2 (CTR2)

Copper Transporter 2 (CTR2), another member of the copper transporter family, also influences the cellular pharmacology of platinum drugs, but its role appears to be distinct from that of CTR1. aacrjournals.orgresearchgate.net While CTR1 is primarily an influx transporter, CTR2 has been suggested to function differently, potentially limiting the accumulation of platinum drugs. wjgnet.comiiarjournals.orgresearchgate.net

Mammalian CTR2 is primarily localized to late endosomes and lysosomes, although plasma membrane localization has also been reported in some cells. aacrjournals.orgnih.gov Studies have indicated that CTR2 can regulate cellular copper levels and may play a role in releasing copper from intracellular stores. aacrjournals.orgnih.gov

Research on the role of CTR2 in platinum drug accumulation has yielded complex findings. Knockdown of CTR2 in mouse embryo fibroblasts resulted in a significant increase in whole-cell platinum accumulation and DNA adduct formation for both cisplatin and carboplatin, leading to enhanced cytotoxicity. aacrjournals.orgnih.gov This effect was observed regardless of CTR1 expression, suggesting that CTR2 functions by limiting drug accumulation through a mechanism that may involve sequestration in intracellular vacuoles. researchgate.netnih.gov

Furthermore, studies in human ovarian carcinoma cell lines have found a correlation between CTR2 mRNA and protein levels and sensitivity to cisplatin, with higher CTR2 expression being associated with increased resistance. iiarjournals.orgaacrjournals.orgnih.gov The ratio of CTR2 to CTR1 expression has also been proposed as a potential indicator of chemoresistance in ovarian cancer. iiarjournals.org

Mechanisms of Cellular Efflux: ATP-Binding Cassette (ABC) Transporters

Cellular efflux mechanisms, primarily mediated by ATP-Binding Cassette (ABC) transporters, play a crucial role in regulating the intracellular concentration of carboplatin and contributing to drug resistance. scielo.brwjgnet.commdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org ABC transporters are a superfamily of proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates, including many anticancer drugs, across cell membranes. nih.govnih.govresearchgate.net Overexpression of specific ABC transporters is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to decreased intracellular drug accumulation and reduced therapeutic efficacy. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com

While carboplatin is generally considered to be less impacted by efflux transporters compared to cisplatin, certain ABC transporters have been implicated in its cellular disposition and the development of resistance. nih.gov

Involvement of ATP7A and ATP7B

The copper-transporting P-type ATPases, ATP7A and ATP7B, are known to be involved in regulating cellular copper levels and have also been implicated in the transport and cellular handling of platinum drugs, including carboplatin. scielo.brwjgnet.commdpi.comaacrjournals.orgnih.govoatext.comscbt.comaacrjournals.org These transporters function to sequester intracellular copper into the vesicular secretory pathway for export from the cell. scbt.comaacrjournals.org

ATP7A is expressed in most tissues except the liver, while ATP7B is primarily expressed in the liver, kidney, and to a lesser extent, the brain. scielo.brscbt.com Both ATP7A and ATP7B have been shown to regulate the efflux of platinum drugs. nih.govoatext.comaacrjournals.org Increased expression of ATP7A or ATP7B has been associated with resistance to cisplatin, carboplatin, and oxaliplatin (B1677828). scielo.brnih.govoatext.comscbt.comaacrjournals.org Studies have indicated that these transporters may contribute to resistance by sequestering platinum drugs into vesicles, although the mechanism by which ATP7A protects the cell from platinum drugs appears to differ from its handling of copper. aacrjournals.org

Research has shown that increased expression of ATP7A can lead to resistance to carboplatin, and this resistance is associated with increased intracellular platinum drug accumulation, specifically increased sequestration into the vesicular fraction. aacrjournals.org Similarly, ATP7B has been shown to modulate the cellular pharmacology of carboplatin in ovarian carcinoma cells. nih.gov Higher levels of ATP7A and ATP7B expression have been linked to poorer outcomes in patients with ovarian cancer. scbt.comresearchgate.net

Involvement of MRP2/4 and ABCB1 Transporters

Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2 (ABCC2) and MRP4 (ABCC4), are members of the ABC transporter superfamily that can transport a variety of organic anions, including drugs conjugated to glutathione (B108866). nih.govoncotarget.comfrontiersin.org These transporters have been implicated in the efflux of platinum agents. mdpi.com

MRP2 is highly expressed in the liver, kidney, and gut and is involved in the excretion of substances into bile and the intestinal lumen. frontiersin.org MRP4 is found in various tissues, including the kidney and lungs, and functions as an organic anion transporter. frontiersin.orgnih.gov Both MRP2 and MRP4 have been suggested to play a role in the export of platinum-based compounds from cells. mdpi.com Studies have indicated that carboplatin can be a substrate for MRP1, MRP2, and MRP4. oncotarget.com Increased expression or function of MRP2 and MRP4 in the kidney has been observed in some conditions and can influence drug disposition. mdpi.com

ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is another well-characterized ABC transporter known to efflux a broad spectrum of hydrophobic and amphipathic anticancer drugs. nih.govfrontiersin.orgmdpi.com While ABCB1 is a major contributor to MDR for many chemotherapy agents, carboplatin is generally not considered a direct substrate of ABCB1. aacrjournals.org However, some studies in carboplatin-resistant cell lines have observed an upregulation of ABCB1 mRNA levels, although the direct functional implication for carboplatin efflux in these contexts may be limited compared to other transporters or resistance mechanisms. fortunejournals.com

Intracellular Platinum Sequestration and Trapping

Upon entering the cell, carboplatin can be subject to intracellular sequestration and trapping, which can influence its availability to interact with its primary target, DNA. Mechanisms contributing to reduced intracellular carboplatin accumulation, or sequestration away from the nucleus, have been observed in cells that develop resistance to platinum drugs. These mechanisms can include increased drug detoxification by thiol-containing molecules like metallothionein (B12644479) and glutathione, as well as potential sequestration within organelles such as lysosomes. scielo.brmdpi.comnih.govsemanticscholar.org The copper transporter 1 (CTR1) is acknowledged to transport carboplatin into cells. scielo.brnih.govnih.govresearchgate.net Alterations in drug influx and efflux pathways, including transporters like CTR1 and ATP7A/B, can modulate intracellular platinum levels. mdpi.comnih.gov Studies have shown lower intracellular platinum accumulation for carboplatin compared to cisplatin at equimolar concentrations in certain cancer cell lines. mdpi.comnih.gov

Intracellular Biotransformation and Activation

Carboplatin is considered a prodrug that requires intracellular activation to exert its cytotoxic effects. nih.gov Unlike cisplatin, which has chloride leaving groups, carboplatin contains a bidentate cyclobutanedicarboxylate ligand, making it less reactive in the extracellular environment. patsnap.comsyr.eduresearchgate.netsyr.edu

Hydrolysis of the 1,1-Cyclobutanedicarboxylate Ligand

Intracellular activation of carboplatin primarily involves the hydrolysis of the 1,1-cyclobutanedicarboxylate ligand. scielo.brscielo.brnih.govresearchgate.netlookchem.com This process is facilitated by the lower chloride concentration and slightly acidic environment inside the cell compared to the extracellular space. patsnap.com The hydrolysis occurs in a stepwise manner, displacing the dicarboxylate chelate ligand with water molecules. semanticscholar.org This hydrolysis leads to the formation of positively charged, more reactive platinum species. scielo.brscielo.brnih.govresearchgate.netresearchgate.net

Formation of Reactive Platinum Species

The hydrolysis of carboplatin results in the formation of reactive platinum(II) species. patsnap.comontosight.ai The decomposition in water is expected to follow a biphasic mechanism involving a ring-opening process followed by the loss of the malonato ligand. nih.govresearchgate.net This leads to the creation of one and two positively charged complexes that are capable of reacting with intracellular nucleophiles, including DNA, RNA, and proteins. nih.govresearchgate.netresearchgate.net The lower reactivity rate of carboplatin with nucleophiles, attributed to the 1,1-cyclobutanedicarboxylate being a poorer leaving group than chloride (as in cisplatin), contributes to its different toxicity profile and potentially lower potency compared to cisplatin. scielo.brscielo.brnih.govresearchgate.net

DNA Adduct Formation and Subsequent Damage

The activated platinum species are highly electrophilic and primarily target DNA, leading to the formation of platinum-DNA adducts. patsnap.comontosight.ainih.govresearchgate.netaopwiki.org This DNA damage is considered the main mechanism by which carboplatin exerts its cytotoxic effects. ontosight.ainih.govresearchgate.net

Covalent Binding to Nucleobases, Specifically N7 of Purines

The reactive platinum species formed after hydrolysis covalently bind to nucleophilic sites on DNA. patsnap.comnih.govaopwiki.org The primary site of attack is the N7 position of purine (B94841) bases, particularly guanine (B1146940) and, to a lesser extent, adenine (B156593). scielo.brscielo.brpatsnap.comnih.govnih.govresearchgate.netacs.orgmdpi.com This covalent binding initiates the formation of platinum-DNA adducts. scielo.brscielo.brpatsnap.comnih.govresearchgate.netaopwiki.org

Formation of Inter-strand Crosslinks

Carboplatin forms various types of DNA adducts, including monoadducts, intrastrand crosslinks, and inter-strand crosslinks (ICLs). scielo.brresearchgate.nettandfonline.com While monoadducts and intrastrand crosslinks are more abundant, the formation of inter-strand crosslinks is considered the most cytotoxic effect. scielo.brtandfonline.com ICLs involve the covalent linkage between bases on opposite DNA strands, effectively preventing the separation of DNA strands necessary for replication and transcription. scielo.brnih.gov This crosslinking primarily occurs through the covalent binding of the activated platinum complex to the N7 sites of purine bases, particularly guanine residues, within the DNA molecule. scielo.brpatsnap.com

Impact on DNA Helical Structure and Integrity

The formation of platinum-DNA adducts, especially crosslinks, significantly distorts the normal helical structure of DNA. patsnap.comscite.ai These structural modifications are recognized by cellular repair mechanisms. The distorted DNA helix hinders essential cellular processes that rely on the accurate unwinding and copying of the DNA template. patsnap.com

Inhibition of DNA Replication Fidelity and Transcriptional Processes

By forming bulky adducts and crosslinks on the DNA strands, carboplatin directly impedes the progression of DNA polymerases during replication and RNA polymerases during transcription. scielo.brnih.govmedchemexpress.comresearchgate.net This inhibition is a critical aspect of carboplatin's mechanism of action, as it prevents cancer cells from proliferating and synthesizing essential proteins. The presence of DNA lesions can lead to stalled replication forks and errors in DNA synthesis, compromising the fidelity of DNA replication. scielo.br

Cellular Responses to Carboplatin-Induced DNA Damage

Cells have evolved complex mechanisms to detect and respond to DNA damage, collectively known as the DNA Damage Response (DDR). Carboplatin-induced DNA lesions activate these pathways. researchgate.netscite.aiontosight.ai

DNA Damage Response (DDR) Pathway Activation

The formation of platinum-DNA adducts triggers the activation of the DDR pathway. ontosight.ai This involves a network of proteins that sense the DNA damage, signal its presence, and initiate repair mechanisms or cell cycle arrest. mdpi.commdpi.com Activation of the DDR is crucial for maintaining genomic integrity, but in the context of chemotherapy, it can also contribute to resistance if repair is efficient. scite.aimdpi.comnih.gov

Cell Cycle Checkpoint Induction (G1/S, S-phase, G2/M Arrest)

Carboplatin-induced DNA damage leads to the activation of cell cycle checkpoints. These checkpoints are surveillance mechanisms that pause the cell cycle at specific phases (G1/S, S, and G2/M) to allow time for DNA repair before the cell proceeds to division. ontosight.aimdpi.comnih.gov Carboplatin has been shown to induce strong S-phase arrest and G2/M phase accumulation in various cell lines. scielo.brresearchgate.netresearchgate.netresearchgate.net This arrest prevents the replication and segregation of damaged DNA, thereby preventing the propagation of genetic errors.

Signaling Cascades Involving Key Proteins (e.g., p53, BRCA1, Chk1, H2AX, RPA2)

Activation of the DDR involves intricate signaling cascades mediated by key proteins. mdpi.com Following carboplatin-induced DNA damage, apical kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein) are activated. mdpi.commdpi.comiu.edu These kinases phosphorylate numerous downstream targets, including checkpoint kinases like Chk1 and Chk2. researchgate.netmdpi.commdpi.commdpi.comtandfonline.com

p53: The tumor suppressor protein p53 plays a critical role in the DDR. It can be phosphorylated by ATM and Chk2, leading to its activation. mdpi.comtandfonline.com Activated p53 can induce cell cycle arrest (particularly at the G1/S checkpoint via the activation of p21) or trigger apoptosis in response to irreparable DNA damage. patsnap.comscite.aimdpi.comnih.govmdpi.com

BRCA1: Breast cancer susceptibility protein 1 (BRCA1) is involved in various DNA repair pathways, including homologous recombination. mdpi.comrsc.org It is a target of ATM and plays a role in cell cycle checkpoint activation. mdpi.commdpi.com BRCA1 also interacts with Rad51, a key protein in homologous recombination. mdpi.commdpi.com Cells deficient in BRCA1 may exhibit altered responses to carboplatin. medchemexpress.commdpi.combiorxiv.org

Chk1: Checkpoint kinase 1 (Chk1) is a key effector kinase in the ATR-mediated signaling pathway, primarily activated by replication stress and various types of DNA damage, including those induced by platinum drugs. researchgate.netmdpi.commdpi.commdpi.comiu.edutandfonline.com Phosphorylation of Chk1 by ATR leads to its activation, which in turn regulates cell cycle progression by targeting proteins like Cdc25, promoting cell cycle arrest, particularly in the S and G2/M phases. mdpi.commdpi.comtandfonline.com

H2AX: Histone H2A.X is a variant histone that is rapidly phosphorylated at serine 139 (forming γH2AX) at sites of DNA double-strand breaks and other forms of DNA damage. researchgate.netmdpi.com γH2AX serves as a marker for DNA damage and helps recruit repair proteins, including BRCA1 and 53BP1, to the damage sites. researchgate.netmdpi.com Phosphorylation of H2AX is strongly activated by carboplatin. researchgate.net

RPA2: Replication protein A (RPA) is a single-stranded DNA-binding protein involved in DNA replication and repair. mdpi.comiu.edu The RPA2 subunit (RPA32) is a target of PIKKs like ATR and DNA-PK, and its hyperphosphorylation is observed following platinum-induced DNA damage. researchgate.netiu.edu Phosphorylation of RPA2 on serine 4 and serine 8 is considered a late event in the response to platinum damage and occurs primarily in the S and G2 phases. researchgate.net

The coordinated action of these proteins and pathways determines the cellular fate following carboplatin exposure, leading to either successful DNA repair and survival or the induction of apoptosis or other forms of cell death. scielo.brontosight.aimdpi.com

Table 1: Key Proteins Involved in Carboplatin-Induced DNA Damage Response

ProteinRole in DDRActivation/Involvement with Carboplatin
p53Tumor suppressor, involved in cell cycle arrest and apoptosis.Phosphorylated and activated by ATM/Chk2 in response to DNA damage. mdpi.comtandfonline.com
BRCA1Involved in DNA repair (Homologous Recombination) and cell cycle control.Target of ATM, involved in checkpoint activation and interacts with Rad51. mdpi.commdpi.com
Chk1Checkpoint kinase, regulates cell cycle progression.Activated by ATR in response to DNA damage and replication stress; promotes S and G2/M arrest. researchgate.netmdpi.commdpi.commdpi.comiu.edutandfonline.com
H2AXHistone variant, marker for DNA damage.Phosphorylated (γH2AX) at damage sites, recruits repair proteins. Strongly activated by carboplatin. researchgate.netmdpi.com
RPA2Subunit of RPA (ssDNA binding protein), involved in replication and repair.Hyperphosphorylated by PIKKs (ATR, DNA-PK) following platinum damage; occurs in S and G2 phases. researchgate.netmdpi.comiu.edu
ATMApical kinase, activated by DNA damage (especially DSBs).Involved in mediating the response to platinum damage, phosphorylates downstream targets like Chk2 and p53. mdpi.commdpi.comiu.edutandfonline.com
ATRApical kinase, activated by various DNA damages and replication stress.Involved in mediating the response to platinum damage, phosphorylates downstream targets like Chk1 and RPA2. mdpi.commdpi.comiu.edutandfonline.com

DNA Repair Mechanisms

Cells possess multiple DNA repair pathways to maintain genomic integrity. These pathways are crucial in counteracting the cytotoxic effects of DNA-damaging agents like carboplatin. The primary pathways implicated in the response to platinum-based drugs include Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), Non-Homologous End Joining (NHEJ), and Base Excision Repair (BER). aacrjournals.orgmdpi.com The interplay and efficiency of these pathways determine the extent of DNA damage persistence and, consequently, the cellular response to carboplatin. mdpi.com

Nucleotide Excision Repair (NER) Pathway Involvement

The Nucleotide Excision Repair (NER) pathway is a critical mechanism for removing bulky DNA adducts, including the intrastrand cross-links predominantly formed by carboplatin. scielo.brmdpi.commdpi.comnih.gov NER recognizes distortions in the DNA helix caused by these adducts. aacrjournals.orgmdpi.com The process involves several steps: damage recognition, DNA unwinding, excision of a segment of the damaged strand, and resynthesis of the removed portion. aacrjournals.orgmdpi.comnih.gov

There are two sub-pathways within NER: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER). mdpi.comaacrjournals.org GG-NER surveys the entire genome for lesions, while TC-NER specifically addresses lesions that block transcribing RNA polymerase II. mdpi.comaacrjournals.org Both pathways converge to utilize common NER proteins for the excision and repair steps. mdpi.comaacrjournals.org Key proteins involved include XPC (in GG-NER), CSA and CSB (in TC-NER), XPA, TFIIH complex (containing XPB and XPD helicases), XPG, and the ERCC1-XPF complex. aacrjournals.orgmdpi.comnih.govaacrjournals.org The ERCC1-XPF complex is responsible for making incisions on the 5' side of the damaged DNA strand, while XPG incises the 3' side, leading to the removal of the damaged segment. aacrjournals.orgmdpi.comaacrjournals.org

Increased NER activity is a known mechanism of resistance to platinum drugs, including carboplatin. scielo.brmdpi.com Higher expression levels of NER proteins, particularly ERCC1, have been associated with reduced sensitivity to carboplatin and poorer outcomes in some cancers. aacrjournals.orgmdpi.comnih.govnih.gov Conversely, deficiencies in NER can lead to hypersensitivity to carboplatin. aacrjournals.orgmdpi.comaacrjournals.org

Homologous Recombination (HR)

Homologous Recombination (HR) is a high-fidelity DNA repair pathway that primarily repairs DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) using a homologous DNA template. frontiersin.orgmdpi.comiomcworld.org Carboplatin induces both intrastrand and interstrand cross-links, with ICLs being highly cytotoxic lesions. aacrjournals.orgfrontiersin.orgmdpi.com HR is considered a major pathway for repairing these carboplatin-induced ICLs. frontiersin.orgoaepublish.com

Cells deficient in HR are often extremely sensitive to platinum agents. mdpi.com Conversely, increased HR activity can contribute to resistance to carboplatin by efficiently repairing the cytotoxic DNA cross-links. nih.gov Proteins involved in HR, such as BRCA1 and BRCA2, are crucial for this repair process. aacrjournals.orgiomcworld.orgoaepublish.com

Research has explored the role of HR in carboplatin resistance, particularly in cancers like ovarian and breast cancer. nih.govnih.gov Studies have shown that high expression of HR genes can drive carboplatin chemoresistance. nih.gov Inhibiting HR, for example, by targeting proteins like MRE11, has been investigated as a strategy to overcome carboplatin resistance and increase sensitivity. nih.gov Furthermore, homologous recombination deficiency (HRD), often assessed by a scoring system, has been associated with a greater pathological complete response rate in patients treated with carboplatin-containing regimens, particularly in triple-negative breast cancer. nih.govgbg.deresearchgate.netasco.org

Here is a table summarizing the association between HRD status and pathological complete response (pCR) in triple-negative breast cancer patients treated with carboplatin-containing neoadjuvant chemotherapy, based on data from a clinical study nih.govresearchgate.netasco.org:

HRD StatuspCR Rate (%)P-value
Positive50.000.040
Negative17.65
Non-Homologous End Joining (NHEJ)

Non-Homologous End Joining (NHEJ) is another pathway involved in the repair of DNA double-strand breaks (DSBs). frontiersin.orgmdpi.comiomcworld.org Unlike HR, NHEJ directly ligates broken DNA ends and is considered a more error-prone pathway as it does not rely on a homologous template. frontiersin.orgtandfonline.com While HR is the primary pathway for repairing carboplatin-induced ICLs, NHEJ can also play a role in processing DSBs that may arise from unrepaired adducts or during the repair process itself. frontiersin.orgiomcworld.org

In HR-proficient cells treated with carboplatin, NHEJ may be the main repair pathway involved in addressing DSBs. frontiersin.org Some research suggests that dysfunctional activity of classical NHEJ might contribute to acquired resistance to carboplatin in certain cancer cells, such as ovarian cancer cells. nih.gov Studies have observed decreased expression levels of key NHEJ factors, like XRCC4, in carboplatin-resistant cell lines. nih.gov Restoring NHEJ function in these resistant cells has been shown to re-sensitize them to carboplatin. nih.gov

Conversely, inhibiting NHEJ has been explored as a strategy to enhance the efficacy of DNA-damaging agents. tandfonline.com However, the precise role and interplay of NHEJ with carboplatin-induced damage and resistance are still areas of ongoing research. frontiersin.orgnih.gov

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is primarily involved in repairing small base modifications, such as those caused by oxidation, deamination, or alkylation. mdpi.comnih.govdovepress.com While platinum drugs primarily induce bulky adducts repaired by NER and ICLs repaired by HR, there is some evidence suggesting a role for BER in the cellular response to platinum compounds. mdpi.comnih.govwayne.edu

Exposure to platinum drugs can lead to the production of reactive oxygen species (ROS), which in turn can induce oxidative DNA lesions. nih.govplos.org These oxidative lesions are substrates for the BER pathway. nih.govplos.org Some studies suggest that BER, along with TC-NER, is required to overcome transcription arrest induced by platinum drugs like cisplatin and oxaliplatin. nih.gov

Research on the direct involvement of BER in repairing carboplatin-induced damage has yielded varying results. While BER seems important for the toxicity of cisplatin and oxaliplatin, some studies suggest that carboplatin's toxicity might not be significantly influenced by the BER pathway. plos.org For instance, reducing the expression of the key BER protein APE1 augmented the toxicity of cisplatin and oxaliplatin but did not alter the effects of carboplatin in sensory neuronal cultures. plos.org However, other studies indicate that BER, mediated by proteins like XRCC1, plays a critical role in repairing DNA damage and can contribute to cancer cell survival and resistance to platinum-based therapies. dovepress.com

Modulation of Repair Protein Expression (e.g., ERCC1, TONSL)

The expression levels of various DNA repair proteins can significantly influence the cellular response to carboplatin. aacrjournals.orgscielo.brfrontiersin.orgpharmgkb.orgnih.govnih.govresearchgate.net Elevated expression of repair proteins can enhance the cell's capacity to repair carboplatin-induced DNA damage, leading to increased resistance. aacrjournals.orgscielo.brmdpi.comnih.govnih.gov Conversely, reduced expression or functional deficiency of certain repair proteins can sensitize cells to carboplatin. aacrjournals.orgmdpi.comaacrjournals.orgnih.govnih.govnih.govresearchgate.net

ERCC1: Excision Repair Cross-Complementation Group 1 (ERCC1) is a key protein in the NER pathway, essential for the excision of damaged DNA segments. aacrjournals.orgmdpi.com High ERCC1 expression has been consistently associated with resistance to platinum-based chemotherapy, including carboplatin, in various cancers. aacrjournals.orgmdpi.comnih.govnih.govresearchgate.netascopubs.org Studies in non-small cell lung cancer (NSCLC) have shown that patients with low ERCC1 expression in their tumors experienced better response rates and longer survival when treated with carboplatin-containing regimens. nih.govnih.govspandidos-publications.com Increased ERCC1 expression has been observed in cell lines that developed resistance to cisplatin in vitro. aacrjournals.org

ERCC1 Expression3-Year Survival Rate (%)P-value
Low86.70.0034
High29.6

TONSL: The protein TONSL (TOSHIBA Obese Newlyweds-like) has recently been identified as a DNA damage repair gene associated with carboplatin resistance, particularly in breast cancer. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua Studies have shown that TONSL plays a role in homologous recombination repair. nih.govresearchgate.net Elevated TONSL expression has been linked to carboplatin resistance. nih.govnih.govresearchgate.netresearchgate.net Conversely, knockdown of TONSL in cell lines has been shown to significantly increase sensitivity to carboplatin and other DNA-damaging agents, marked by increased DNA damage levels and diminished repair efficiency. nih.govnih.govresearchgate.netresearchgate.net This suggests that TONSL may be a potential therapeutic target to overcome carboplatin resistance. nih.govnih.govresearchgate.net

Here is a table showing the effect of TONSL knockdown on carboplatin sensitivity in MDA-MB-231 breast cancer cells nih.gov:

Cell Line ModelTreatmentRelative Cell Viability (%)
MDA-MB-231 (Control)CarboplatinHigher
MDA-MB-231 (TONSL-KD)CarboplatinLower (Increased Sensitivity)

Other repair proteins, including those involved in MMR (MLH1, MSH2), HR (BRCA1, BRCA2, MRE11, FANCD1, XRCC2), NHEJ (XRCC4), and BER (APE1, XRCC1), also play roles in the cellular response to carboplatin, and their expression or function can impact sensitivity or resistance to the drug. aacrjournals.orgscielo.brpharmgkb.orgnih.govgbg.denih.govdovepress.comwayne.eduplos.orgnih.govresearchgate.net

Induction of Programmed Cell Death and Necrotic Pathways

Carboplatin's interaction with DNA leads to the formation of platinum adducts, primarily intra-strand crosslinks. patsnap.comscielo.br These DNA lesions impede DNA replication and transcription, generating cellular stress that activates cell cycle checkpoints and initiates cell death signaling cascades. patsnap.comscielo.br While apoptosis is the predominant mode of cell death induced by carboplatin, non-apoptotic mechanisms, such as necrosis, can also be involved. scielo.brresearchgate.net The specific pathway activated can depend on factors such as the cell type, the extent of DNA damage, and the cellular context, including the status of pro- and anti-apoptotic proteins. scielo.brmdpi.com

Apoptosis Induction via Intrinsic and Extrinsic Pathways

Apoptosis, a highly regulated process of programmed cell death, is initiated through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.commdpi.com Carboplatin primarily triggers the intrinsic apoptotic pathway as a consequence of the DNA damage it inflicts. patsnap.comscielo.brnih.govspandidos-publications.com However, the extrinsic pathway can also play a role, and there can be crosstalk between the two. mdpi.comnih.govspandidos-publications.com

Mitochondrial Permeabilization and Cytochrome c Release

A critical event in the intrinsic apoptotic pathway is the increase in the permeability of the outer mitochondrial membrane (MOMP). nih.govresearchgate.netphysiology.org This permeabilization leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.netphysiology.org Cytochrome c is a key protein released during MOMP. nih.govspandidos-publications.comnih.govresearchgate.net Normally involved in the mitochondrial electron transport chain, cytosolic cytochrome c binds to Apaf-1 (apoptotic protease activating factor-1), which, in the presence of dATP, leads to the formation of the apoptosome. nih.govmdpi.comexplorationpub.com The apoptosome is a multiprotein complex that serves as a platform for the activation of initiator caspases. nih.govmdpi.comexplorationpub.com Carboplatin treatment has been shown to upregulate the expression levels of cytochrome c, particularly in the initial hours following exposure, indicating its release from mitochondria. nih.govspandidos-publications.com

Caspase Cascade Activation and Execution

The formation of the apoptosome facilitates the autoactivation of caspase-9, an initiator caspase. nih.govmdpi.comexplorationpub.com Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, caspase-6, and caspase-7. mdpi.commdpi.comexplorationpub.comresearchgate.net This cascade of caspase activation leads to the proteolytic degradation of numerous cellular substrates, ultimately dismantling the cell and leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. mdpi.comkarger.com Research indicates that carboplatin treatment results in a time-dependent increase in the expression and activation of caspases, including caspase-8, caspase-9, and caspase-3. nih.govspandidos-publications.com While caspase-9 is activated through the intrinsic pathway via the apoptosome, caspase-8 is typically associated with the extrinsic pathway. mdpi.comnih.govspandidos-publications.com The activation of both caspase-8 and caspase-9 suggests potential involvement or crosstalk between the intrinsic and extrinsic pathways in carboplatin-induced apoptosis. nih.govspandidos-publications.com However, one study noted that unlike cisplatin, carboplatin did not inhibit caspase-8 activation. nih.gov

Table 1: Caspase Activation Following Carboplatin Treatment in HN-3 Cells

CaspaseTime to Increased Expression/ActivationAssociated Pathway
Caspase-8~12 hoursExtrinsic/Crosstalk?
Caspase-9~36 hoursIntrinsic
Caspase-3~36 hours (cleaved)Executioner
PARP~36 hours (cleaved)Executioner Substrate

*Based on data from Shen et al. (2018) nih.govspandidos-publications.com. PARP (poly ADP ribose polymerase) is a known caspase substrate cleaved during apoptosis.

Role of Apoptosis-Inducing Factor (AIF)

In addition to the caspase-dependent pathway, cell death can also occur through caspase-independent mechanisms, with Apoptosis-Inducing Factor (AIF) playing a significant role. nih.govspandidos-publications.comsnmjournals.orgmdpi.com AIF is a mitochondrial flavoprotein that, upon apoptotic stimuli, translocates from the mitochondria to the nucleus. nih.govspandidos-publications.comsnmjournals.orgmdpi.com In the nucleus, AIF can induce chromatin condensation and DNA fragmentation independently of caspase activity. snmjournals.orgmdpi.com Studies have shown that carboplatin exposure can lead to the upregulation of AIF expression and its translocation from mitochondria to the nucleus, contributing to a PARP-mediated cell death pathway in addition to the caspase cascade. nih.govspandidos-publications.com

Modulation by Anti-Apoptotic (e.g., Bcl-2, Bcl-X L, XIAP) and Pro-Apoptotic Proteins

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. mdpi.commdpi.comexplorationpub.commdpi.com Anti-apoptotic proteins like Bcl-2 and Bcl-X L reside on the outer mitochondrial membrane and can prevent MOMP and the release of cytochrome c. mdpi.comexplorationpub.commdpi.comashpublications.org Pro-apoptotic Bcl-2 family members, such as Bax and Bak, can promote MOMP and cytochrome c release. mdpi.commdpi.comexplorationpub.commdpi.comashpublications.orgnih.gov The ratio and interactions between these proteins determine a cell's susceptibility to apoptosis. explorationpub.commdpi.com Carboplatin-induced apoptosis can be modulated by the expression levels and activity of these proteins. mdpi.commdpi.comoncotarget.com For instance, the accumulation of p53, a tumor suppressor protein activated by DNA damage, can suppress anti-apoptotic Bcl-2 while promoting pro-apoptotic Bax, shifting the balance towards apoptosis. mdpi.comiiarjournals.org Additionally, Inhibitors of Apoptosis Proteins (IAPs), such as XIAP (X-linked inhibitor of apoptosis protein), can directly bind to and inhibit the activity of caspases, thereby suppressing apoptosis. explorationpub.comkarger.comoncotarget.comresearchgate.net XIAP is implicated in resistance to carboplatin in ovarian cancer. researchgate.net

Cell-Type Specificity in Death Modalities

Carboplatin, a platinum-based chemotherapeutic agent, primarily exerts its cytotoxic effects by forming DNA adducts, which subsequently trigger cell death pathways. While the fundamental mechanism involves DNA damage, the specific modalities of cell death induced by carboplatin, such as apoptosis, necrosis, and autophagy, can vary depending on the cell type and its intrinsic molecular characteristics.

Apoptosis, a form of programmed cell death, is a major pathway by which carboplatin eliminates cancer cells. Carboplatin-induced DNA damage activates signaling cascades that converge on the mitochondrial pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), and subsequent activation of caspases, particularly caspase-9 and caspase-3 nih.gov. However, the sensitivity to carboplatin-induced apoptosis differs across various cell lines. For instance, studies have shown that carboplatin treatment can result in varying percentages of apoptotic cells in different human cancer cell lines, such as SKOV-3 (ovarian cancer) and A549 (lung cancer) researchgate.net. The extent of apoptosis can be influenced by the expression levels of apoptosis-related proteins, including members of the Bcl-2 family (Bax, Bcl-2, Bcl-xL) and inhibitors of apoptosis proteins (IAPs) like XIAP spandidos-publications.comdovepress.comresearchgate.net.

Beyond apoptosis, other cell death modalities can be involved. Necrosis, a non-programmed form of cell death characterized by cell swelling and membrane rupture, can also be triggered by carboplatin, particularly at higher concentrations or in certain cellular contexts scielo.brnih.gov. Some research indicates that while some miRNAs specifically induce apoptosis or necrosis, a significant proportion can induce both in certain cell lines, such as the human ovarian carcinoma cell line SKOV3 oncotarget.com. Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, can play a dual role in carboplatin response, acting as either a survival mechanism or contributing to cell death depending on the cell type and the specific conditions nih.govoncotarget.commdpi.com. For example, in some ovarian cancer cell lines, promoting autophagic flux has been shown to enhance sensitivity to carboplatin-induced cell death oncotarget.com.

The genetic background and specific molecular profiles of different cell types significantly influence their response to carboplatin. For instance, the mutational profile of bladder cancer cell lines, such as T24 and 5637, can lead to differential responses in terms of apoptosis induction upon carboplatin treatment iiarjournals.org. Similarly, in breast cancer cell lines, the mechanisms underlying tamoxifen (B1202) resistance can impact sensitivity to carboplatin, with varying roles for apoptosis-related proteins like Bax and Bcl-xL spandidos-publications.com. The expression of specific genes and activation of various signaling pathways, including those related to DNA repair, detoxification, and stress responses, contribute to the observed cell-type specificity in carboplatin-induced death modalities scielo.braacrjournals.org. Resistance to carboplatin, a major clinical challenge, is multifactorial and can involve increased drug detoxification, enhanced DNA repair, improved tolerance to DNA damage, and reduced apoptosis scielo.brscielo.br.

Studies utilizing different in vitro model systems, such as 2D monolayer cultures versus 3D spheroid models, have also highlighted the impact of the cellular environment on carboplatin sensitivity and cell death responses nih.gov. Interestingly, some cell lines classified as resistant in 2D cultures have shown sensitivity in 3D models, underscoring the importance of the microenvironment in determining cell fate upon carboplatin exposure nih.gov.

The interplay between carboplatin and other factors, such as miRNAs or other therapeutic agents, can also modulate cell death pathways in a cell-type specific manner oncotarget.comoncotarget.com. For example, certain miRNAs can enhance carboplatin-induced apoptosis in ovarian cancer cell lines with different genetic backgrounds oncotarget.com.

Here is a table summarizing some findings on carboplatin's effects on cell death in different cell lines:

Cell Line TypeExample Cell LinesObserved Death Modalities (Primary)Modulating Factors/NotesSource
Ovarian CarcinomaSKOV3, OVCAR3, TOV21G, TOV112D, A2780, A2780-cis, ES2, 3AO, OV1369-R2, OV1946Apoptosis, Necrosis, AutophagyInfluenced by miRNA expression, p53 status, XIAP levels, mitochondrial activity, microenvironment, combination treatments dovepress.comresearchgate.netoncotarget.comoncotarget.comnih.govmdpi.com dovepress.comresearchgate.netoncotarget.comoncotarget.comnih.govmdpi.com
Lung CancerA549ApoptosisATF3 induction observed researchgate.net researchgate.net
Bladder CancerT24, 5637Apoptosis, AutophagyMutational profile (FGFR3/CCND1 vs E2F3/RB1), combination treatments iiarjournals.orgauajournals.org iiarjournals.orgauajournals.org
Breast CancerMCF-7, Tamoxifen-resistant lines, Fulvestrant-resistant linesApoptosisHormone receptor status, expression of Bcl-2 family proteins, different resistance mechanisms spandidos-publications.com spandidos-publications.com
Laryngeal Squamous Cell CarcinomaHN-3ApoptosisROS production, mitochondrial pathway, Ca2+ signaling, caspase activation nih.govnih.govspandidos-publications.com nih.govnih.govspandidos-publications.com

This table illustrates the variability in cell death responses to carboplatin across different cancer cell types, highlighting the complexity of its pharmacodynamics at the cellular level.

Mechanisms of Acquired and Intrinsic Cellular Resistance to Carboplatin

Altered Intracellular Drug Accumulation

Reduced intracellular accumulation of carboplatin (B1684641) is a significant factor in both intrinsic and acquired resistance. This can occur due to decreased drug influx into the cell or increased drug efflux out of the cell scielo.brnih.gov.

Decreased Influx due to Transporter Downregulation

Carboplatin, like other platinum compounds, is believed to enter cells, at least in part, through active transport mechanisms, particularly involving copper transporters. The major copper influx transporter, Copper Transporter 1 (CTR1), plays a crucial role in the cellular uptake of platinum-based drugs, including carboplatin nih.govmdpi.comnih.govresearchgate.net. Downregulation of CTR1 expression or function has been shown to reduce the intracellular accumulation of carboplatin, contributing to resistance nih.govmdpi.comnih.govresearchgate.net. Studies have demonstrated that cells with acquired resistance to platinum drugs often exhibit reduced drug accumulation, and the cytotoxicity of these drugs correlates with the amount entering the cell nih.gov. For instance, cisplatin-sensitive ovarian cancer cells have been shown to express higher levels of CTR1 compared to cisplatin-resistant cells mdpi.com. Forced overexpression of CTR1 in human ovarian cancer cells increases the absorption of platinum-based drugs, highlighting its key role in cellular accumulation scielo.br.

Enhanced Efflux due to Transporter Upregulation

Increased efflux of carboplatin from cancer cells is another mechanism contributing to reduced intracellular concentration and resistance. Several efflux transporters have been implicated, including members of the ATP-binding cassette (ABC) transporter superfamily. Specifically, ATPase copper-transporting alpha (ATP7A) and beta (ATP7B), which are copper efflux transporters, have been shown to play a role in the export of platinum drugs mdpi.comscielo.brresearchgate.netnih.gov. Overexpression of ATP7A and ATP7B has been observed in platinum-resistant cells compared to sensitive cells mdpi.com. These transporters can sequester platinum into vesicles, thereby reducing its availability to interact with DNA nih.gov. Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, has also been reported to be important in the efflux of carboplatin scielo.br. High levels of MRP2 expression have been linked with platinum resistance and adverse outcomes in ovarian cancer mdpi.com. Studies have shown that increased expression of ATP7A can mediate resistance to carboplatin in ovarian cancer cells nih.gov.

Influence of Copper Homeostasis Dysregulation

The transport of platinum drugs is intricately linked to copper homeostasis pathways scielo.brresearchgate.netmdpi.commdpi.com. Copper transporters, such as CTR1, ATP7A, and ATP7B, are involved in the cellular uptake and efflux of both copper and platinum compounds researchgate.netmdpi.commdpi.com. Dysregulation of copper homeostasis can therefore impact carboplatin accumulation and contribute to resistance scielo.brresearchgate.netmdpi.commdpi.com. For example, copper can influence the expression and function of CTR1 and ATP7A/B researchgate.netmdpi.commdpi.com. Copper deprivation can induce CTR1 expression, while elevated copper levels can lead to its downregulation mdpi.commdpi.com. This shared transport system suggests that interventions targeting copper homeostasis could potentially modulate the chemosensitivity of platinum drugs researchgate.netmdpi.commdpi.com. Clinical investigations using copper chelators have been explored as a strategy to overcome platinum drug resistance, in part by influencing these transport mechanisms researchgate.netmdpi.commdpi.comiiarjournals.org.

Increased Drug Detoxification and Inactivation

Cancer cells can develop resistance by inactivating carboplatin before it can reach or react with its DNA target. This is often achieved through increased levels of intracellular molecules that can bind to and sequester platinum compounds.

Role of Glutathione (B108866) (GSH) and Glutathione S-Transferases (GSTs)

Glutathione (GSH), a ubiquitous tripeptide, plays a significant role in cellular detoxification processes mdpi.comiiarjournals.orgnih.gov. Elevated intracellular levels of GSH have been associated with resistance to platinum drugs, including carboplatin scielo.brmdpi.commdpi.comnih.gov. GSH can bind to platinum compounds, forming conjugates that are less reactive and can be more easily effluxed from the cell mdpi.commdpi.comiiarjournals.org. This conjugation reduces the amount of platinum available to form DNA adducts, which are the primary cytotoxic lesions nih.govmdpi.com.

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of GSH to various electrophilic compounds, including platinum drugs mdpi.comiiarjournals.orgnih.govmdpi.com. Overexpression of certain GST isoforms, particularly GSTP1, has been frequently observed in platinum-resistant cancer cells and is associated with carboplatin resistance mdpi.comiiarjournals.orgmdpi.com. GSTs contribute to detoxification by catalyzing the formation of platinum-GSH conjugates, thereby reducing the effective intracellular concentration of the active drug mdpi.commdpi.comiiarjournals.org. Studies have shown a correlation between high GSH levels or GST activity and carboplatin resistance in various cancer types, including ovarian cancer mdpi.comnih.govmdpi.com.

Role of Metallothioneins (MTs)

Metallothioneins (MTs) are a family of small, cysteine-rich proteins that can bind to heavy metal ions, including platinum mdpi.commdpi.comresearchgate.netoncotarget.com. Increased expression of MTs has been linked to resistance to platinum-based chemotherapy, including carboplatin scielo.brmdpi.commdpi.comresearchgate.netoncotarget.comamegroups.org. MTs can sequester platinum ions, preventing them from interacting with DNA and exerting their cytotoxic effects mdpi.comresearchgate.netoncotarget.com. The high cysteine content of MTs provides numerous sulfhydryl groups that can bind to platinum researchgate.net. Studies have shown increased MT levels in resistant tumor cell lines compared to sensitive ones, and this increase can be induced by exposure to carboplatin mdpi.com. The heavy metal detoxifying effect of MTs is considered a mechanism for the inactivation of platinum-containing compounds oncotarget.com.

Data Tables

The following table summarizes some of the key transporters and detoxification molecules involved in carboplatin resistance:

MechanismMolecule/ProteinRole in ResistanceEvidence
Decreased InfluxCTR1Reduced drug uptakeDownregulation in resistant cells, overexpression increases sensitivity scielo.brnih.govmdpi.comnih.govresearchgate.netfrontiersin.orgaacrjournals.org
Enhanced EffluxATP7AIncreased drug export, vesicular sequestrationOverexpression in resistant cells, confers resistance mdpi.comscielo.brresearchgate.netnih.govnih.govethz.ch
Enhanced EffluxATP7BIncreased drug export, vesicular sequestrationOverexpression in resistant cells, confers resistance mdpi.comscielo.brresearchgate.netnih.govaacrjournals.org
Enhanced EffluxMRP2 (ABCC2)Increased drug exportImplicated in carboplatin efflux, high expression linked to resistance mdpi.comscielo.br
Increased Detoxification/InactivationGlutathione (GSH)Binds platinum, forms inactive conjugatesElevated levels in resistant cells, correlation with resistance scielo.brmdpi.commdpi.comnih.gov
Increased Detoxification/InactivationGlutathione S-Transferases (GSTs), particularly GSTP1Catalyze GSH conjugation to platinumOverexpression in resistant cells, associated with resistance mdpi.comiiarjournals.orgnih.govmdpi.comnih.govmdpi.com
Increased Detoxification/InactivationMetallothioneins (MTs)Sequester platinum ionsIncreased expression in resistant cells, binds platinum, linked to resistance scielo.brmdpi.commdpi.comresearchgate.netoncotarget.comamegroups.org

Enhanced DNA Repair Capacity and DNA Damage Tolerance

Carboplatin induces DNA lesions, primarily in the form of intrastrand and interstrand cross-links mdpi.comnih.gov. The ability of cancer cells to repair or tolerate these DNA adducts is a major determinant of their sensitivity or resistance to carboplatin aacrjournals.orgnih.govscielo.br. Several DNA repair pathways are involved in processing platinum-induced DNA damage, including Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ) mdpi.comaacrjournals.orgaacrjournals.org.

Upregulation of Nucleotide Excision Repair (NER) Components

Nucleotide Excision Repair (NER) is a crucial pathway for removing bulky DNA lesions, such as the intrastrand cross-links formed by carboplatin mdpi.comaacrjournals.orgelsevier.es. Increased activity or upregulation of components of the NER pathway is a well-established mechanism of resistance to platinum drugs, including carboplatin scielo.braacrjournals.orgaacrjournals.orgfrontiersin.org. Key proteins in the NER pathway, such as Excision Repair Cross-Complementing 1 (ERCC1) and Xeroderma Pigmentosum, Complementation Group F (XPF), play a significant role in the removal of platinum-DNA adducts mdpi.comscielo.br. Studies have shown that increased expression of ERCC1 is associated with resistance to cisplatin (B142131) and potentially carboplatin in various cancer cell lines, including ovarian cancer mdpi.comaacrjournals.org. Conversely, reduced levels or deficiency in NER components have been linked to increased sensitivity to platinum agents mdpi.comaacrjournals.org.

Data Table 1: Association of ERCC1 Expression with Platinum Sensitivity

Cancer TypeERCC1 Expression LevelPlatinum SensitivitySource
Ovarian Cancer Cell LinesIncreasedReduced (Resistance) mdpi.comaacrjournals.org
Testicular Carcinoma Cell LinesReducedIncreased (Sensitivity) aacrjournals.org
Ovarian Cancer Cell Lines (Antisense RNA Inhibition of ERCC1)ReducedIncreased (Sensitivity) aacrjournals.org

Increased Activity of Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are major pathways for repairing DNA double-strand breaks (DSBs) mdpi.comaacrjournals.orgelsevier.esmdpi.com. While platinum drugs primarily induce intrastrand cross-links, these lesions can be converted into DSBs during replication mdpi.com. HR is generally considered an error-free repair mechanism that uses a sister chromatid as a template mdpi.comaacrjournals.orgfrontiersin.org. NHEJ, on the other hand, is an error-prone pathway that directly ligates broken DNA ends aacrjournals.orgfrontiersin.org. Both HR and NHEJ have been implicated in resistance to platinum agents mdpi.com. Increased activity of HR has been shown to contribute to resistance, as it can accurately repair the DSBs resulting from platinum adducts nih.gov. Conversely, deficiencies in HR, such as mutations in BRCA1 or BRCA2, can lead to increased sensitivity to platinum drugs, a phenomenon exploited in the use of PARP inhibitors mdpi.comnih.govaacrjournals.orgmdpi.com. While preclinical evidence suggests a role for HR and NHEJ in platinum resistance, clinical data specifically on their role in carboplatin resistance are still being elucidated ethz.ch. Some studies suggest that dysfunctional NHEJ may also contribute to acquired carboplatin resistance in certain cancer cells nih.gov.

Overexpression or Activation of DNA Damage Response Proteins

The DNA Damage Response (DDR) is a complex network of pathways that detect DNA damage and initiate repair, cell cycle arrest, or apoptosis mdpi.commdpi.com. Platinum-induced DNA damage activates components of the DDR, including ATM, ATR, CHK1, and CHK2 mdpi.comtandfonline.comresearchgate.net. Overexpression or increased activation of these DDR proteins can enhance the cell's ability to repair DNA damage or tolerate its presence, thereby contributing to carboplatin resistance nih.gov. For example, increased activity of the AKT pathway, which can be activated by DNA-PK (a key NHEJ protein), has been shown to inhibit cisplatin-mediated apoptosis and contribute to resistance nih.gov. Proteins like 53BP1, involved in DSB repair and DDR, have also been linked to increased resistance to platinum drugs nih.gov.

Evasion of Programmed Cell Death

Carboplatin exerts its cytotoxic effects by inducing DNA damage that ultimately triggers programmed cell death, primarily through apoptosis nih.govspandidos-publications.com. The ability of cancer cells to evade or suppress this apoptotic process is a significant mechanism of resistance scielo.brscielo.brspandidos-publications.comfrontiersin.orgexonpublications.commdpi.com.

Upregulation of Anti-Apoptotic Proteins

The balance between pro-apoptotic and anti-apoptotic proteins within the cell is a critical regulator of apoptosis spandidos-publications.comexonpublications.comnih.gov. Upregulation of anti-apoptotic proteins can inhibit the caspase cascade, a key executioner pathway of apoptosis, thereby allowing damaged cells to survive frontiersin.orgexonpublications.comnih.gov. Members of the Bcl-2 family of proteins, such as Bcl-2 and Bcl-xL, are well-known anti-apoptotic proteins that have been implicated in resistance to carboplatin spandidos-publications.complos.orgresearchgate.net. Studies have shown a correlation between high expression levels of Bcl-2 and Bcl-xL and resistance to platinum-based chemotherapy in ovarian cancer spandidos-publications.complos.orgresearchgate.net. Inhibiting these anti-apoptotic proteins, for example, with BH3 mimetics like ABT-737, has shown potential in restoring sensitivity to carboplatin in preclinical models plos.orgresearchgate.net. Other inhibitors of apoptosis proteins (IAPs), such as XIAP, have also been linked to carboplatin resistance in ovarian cancer frontiersin.org. Targeting IAPs with agents like SMAC mimetics can reverse carboplatin resistance and induce cell death frontiersin.orgexonpublications.com.

Data Table 3: Anti-Apoptotic Proteins Implicated in Carboplatin Resistance

Protein FamilySpecific ProteinsRole in ResistancePotential for ReversalSource
Bcl-2 FamilyBcl-2, Bcl-xLUpregulation inhibits apoptosis, promotes resistanceInhibition (e.g., with BH3 mimetics) can restore sensitivity spandidos-publications.complos.orgresearchgate.net
IAPs (Inhibitors of Apoptosis Proteins)XIAP, cIAP1, cIAP2Inhibit caspase activity, promote resistanceInhibition (e.g., with SMAC mimetics) can reverse resistance frontiersin.orgexonpublications.com

Downregulation of Pro-Apoptotic Signaling

Carboplatin induces DNA damage, which in sensitive cells triggers signaling cascades leading to apoptosis. However, resistant cells can downregulate the expression of pro-apoptotic proteins or upregulate anti-apoptotic proteins, thereby shifting the balance towards survival disprot.orgresearchgate.net. For instance, studies have shown that reduced expression of pro-apoptotic proteins is a mechanism of resistance disprot.org. Conversely, the upregulation of anti-apoptotic proteins such as Bcl-2, Bcl-X_L, XIAP, and survivin can effectively block the activation of apoptosis, allowing damaged cells to survive researchgate.net. Downregulation of the CDK inhibitor p57 (Kip2) has also been identified in carboplatin resistance disprot.org. Furthermore, the X-linked inhibitor of apoptosis protein (XIAP) plays a crucial role, and its downregulation can induce apoptosis and sensitize chemoresistant cells to platinum agents biorxiv.org. Targeting IAPs, including XIAP, with agents like SMAC mimetics has shown promise in reversing carboplatin resistance in ovarian cancer cells by inducing apoptotic or necroptotic cell death guidetopharmacology.org.

Defects in Caspase Activation Pathways

Apoptosis is executed through a cascade of caspase proteases. Platinum compounds can initiate apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both converging on caspase activation researchgate.net. However, defects within these caspase activation pathways are frequently observed in platinum-resistant tumors researchgate.net. Resistant cells may exhibit high levels of anti-apoptotic proteins that directly inhibit caspases, such as XIAPs, which can block caspase-3, caspase-7, and caspase-9 researchgate.net. Overexpression of XIAPs and survivin has been shown to contribute to platinum resistance researchgate.net. Furthermore, defects in mitochondrial signaling, crucial for activating the intrinsic pathway and caspase-9, can also confer resistance researchgate.net. Studies in leukemia have indicated that defects in caspase activation mechanisms are common and correlate with chemoresistant disease . Specifically, a failure in caspase-9 activation has been shown to increase the threshold for apoptosis induction, contributing to cisplatin resistance in testicular cancer cells abcam.com.

Bypass of Cell Cycle Checkpoints

Cell cycle checkpoints are critical regulatory mechanisms that halt cell cycle progression in the presence of DNA damage, allowing time for repair before replication or division. Carboplatin induces DNA lesions that typically trigger cell cycle arrest, particularly in the S phase wikipedia.orgdisprot.org. However, cancer cells can develop mechanisms to bypass these checkpoints, enabling them to proliferate despite the presence of damaged DNA, thereby evading cell death nih.gov. Alterations in key cell cycle regulators and checkpoint proteins contribute to this bypass nih.gov. For example, mutations in the tumor suppressor gene TP53, a critical mediator of cell cycle arrest and apoptosis in response to DNA damage, can impair checkpoint activation nih.gov. Carboplatin-resistant triple-negative breast cancers (TNBCs) have been shown to rely on the mitotic checkpoint pathway for survival . Inhibiting checkpoint kinase 1 (CHEK1), a key component of cell cycle checkpoints, has demonstrated the ability to overcome carboplatin resistance in TNBC, suggesting that abrogating the mitotic checkpoint can re-sensitize resistant cells . Loss of p53 can make cells dependent on the G2 phase checkpoint, which can also be bypassed by CHEK1 inhibitors .

Epigenetic Contributions to Resistance Phenotypes

Beyond genetic mutations, epigenetic alterations play a significant role in establishing and maintaining carboplatin resistance. These modifications, including DNA methylation, histone modifications, and the deregulation of non-coding RNAs, can lead to heritable changes in gene expression that favor cancer cell survival and proliferation in the presence of the drug disprot.orgcephamls.com.

DNA Methylation Changes (e.g., Promoter Hypermethylation of Key Genes)

DNA methylation, primarily occurring at CpG dinucleotides, is a crucial epigenetic mark that can lead to gene silencing, particularly when it occurs in promoter regions cephamls.comcephamls.comnih.gov. Aberrant DNA methylation patterns, such as global hypomethylation and locus-specific hypermethylation of tumor suppressor genes, are frequently observed in cancer and contribute to drug resistance cephamls.comidrblab.net. Promoter hypermethylation of key genes involved in DNA damage repair, cell cycle control, and apoptosis has been linked to carboplatin resistance cephamls.com. For instance, hypermethylation of promoter CpG sites and subsequent silencing of the SLFN11 gene have been strongly correlated with increased resistance to both cisplatin and carboplatin and a poor clinical response in ovarian cancer patients disprot.orgcephamls.com. Similarly, hypermethylated silencing of the MLH1 gene, involved in mismatch repair and apoptosis, is a significant factor contributing to platinum resistance in ovarian cancer; MLH1 promoter hypermethylation during treatment has been associated with relapse and poor outcomes cephamls.com. Promoter hypermethylation of BRCA1, a gene critical for DNA repair, has also been observed at higher levels in cisplatin-resistant ovarian cancer cell lines idrblab.net. These methylation patterns are influenced by the activity of DNA methyltransferases (DNMTs) idrblab.net.

Data on Promoter Hypermethylation in Carboplatin Resistance:

GeneEpigenetic AlterationAssociated Phenotype in Carboplatin ResistanceReference
SLFN11Promoter HypermethylationGene silencing, increased resistance, poor response disprot.orgcephamls.com
UCHL1Promoter MethylationNegative correlation with resistance, affects apoptosis genes disprot.org
MLH1Promoter HypermethylationSilencing, reduced apoptotic response, linked to relapse cephamls.com
BRCA1Promoter HypermethylationHigher levels in resistant cells idrblab.net

Histone Modification Alterations (e.g., H3K9me3, HDAC1, EZH2)

Histone modifications, such as methylation and acetylation, alter chromatin structure and accessibility, thereby regulating gene expression. Deregulation of the enzymes that add or remove these modifications contributes to drug resistance cephamls.commedrxiv.org. Trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) is typically associated with transcriptional repression medrxiv.orgwikipedia.orgnih.gov. Histone deacetylases (HDACs) remove acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing medrxiv.org. Inhibition of HDAC1 has been shown to suppress proliferation and increase apoptosis in cisplatin-resistant ovarian cancer cells disprot.org. Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and a core component of the Polycomb Repressive Complex 2 (PRC2), catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression wikipedia.orghznu.edu.cnmdpi.com. Elevated levels of EZH2 are observed in various cancers and are linked to poor prognosis medrxiv.org. EZH2 can silence tumor suppressor genes and interact with DNMTs to induce promoter hypermethylation wikipedia.org. EZH2 activity has been associated with drug resistance wikipedia.org. Targeting both EZH2 and HDACs has shown potential in overcoming resistance by reactivating silenced genes hznu.edu.cn.

Deregulation of Non-Coding RNAs (miRNAs, lncRNAs like SNHG12)

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are crucial regulators of gene expression and are increasingly implicated in the development of chemoresistance disprot.orgcephamls.comjunikhyatjournal.in. Aberrant expression of miRNAs can impact various cellular processes, including apoptosis and cell cycle control medrxiv.org. Some miRNAs can act as tumor suppressors or oncogenes, influencing sensitivity to chemotherapy . For example, upregulation of miR-205 has been shown to increase carboplatin resistance by inhibiting apoptosis . LncRNAs, which are RNA molecules longer than 200 nucleotides, can regulate gene expression at multiple levels, including through epigenetic mechanisms and by acting as competing endogenous RNAs (ceRNAs) that sponge miRNAs junikhyatjournal.in. The SNHG family of lncRNAs is known to regulate the cell cycle and interact with miRNAs junikhyatjournal.in. Specifically, the lncRNA SNHG12 has been identified as a mediator of carboplatin resistance in ovarian cancer nih.govwikipedia.org. High expression levels of SNHG12 are associated with increased resistance, and its silencing has been shown to re-sensitize ovarian cancer cells to carboplatin nih.govwikipedia.orgnih.gov. SNHG12 is thought to contribute to resistance, at least in part, through its functional relationship with epigenetic mechanisms, potentially by altering epigenetic markers and modifying gene expression nih.govwikipedia.orgnih.gov. Another lncRNA, HOTAIR, has also been implicated in chemoresistance in ovarian cancer nih.gov.

Influence of the Tumor Microenvironment on Resistance Development in Preclinical Models

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts, endothelial cells, and mesenchymal stem cells), immune cells, and the extracellular matrix. This intricate network plays a crucial role in influencing tumor progression and response to therapy, including the development of chemoresistance to agents like carboplatin. mdpi.commdpi.comoaepublish.com Preclinical models have been instrumental in elucidating how interactions within the TME contribute to reduced carboplatin sensitivity.

Tumor-associated stromal cells, including mesenchymal stem cells (MSCs) and carcinoma-associated fibroblasts (CAFs), have been shown to promote carboplatin resistance in ovarian cancer models through various mechanisms, including the secretion of factors and the exchange of MDR efflux pumps. mdpi.com CAFs, a highly abundant cell population in the breast cancer TME, contribute to resistance via the release of paracrine survival factors and the activation of pathways in tumor cells that decrease chemosensitivity, such as the enhanced expression of multidrug transporters. frontiersin.org The TME can influence resistance through direct cell-to-cell contact or the release of soluble factors that promote cancer dissemination and multidrug resistance. mdpi.com Studies using adipose stromal cells derived from omental tissue demonstrated that co-culturing these cells with ovarian cancer cell lines promoted resistance to both paclitaxel (B517696) and carboplatin. mdpi.com

The mechanical properties of the extracellular matrix within the TME can also be altered by CAFs, contributing to a more fibrotic environment that impacts the efficacy of anti-cancer drugs. oaepublish.com Furthermore, angiogenesis within the TME can lead to hypervascularization and activation of signaling pathways like PI3K, Rho factor, and mitogen-activated protein kinase, which can reduce direct drug interaction with target cancer cells. oaepublish.com

Role of Hypoxia

Hypoxia, a condition of low oxygen levels frequently found in solid tumors, is a significant factor associated with an aggressive tumor phenotype, resistance to chemo- and radiotherapy, and poor clinical outcomes. nih.gov Within the tumor microenvironment, hypoxia contributes to chemoresistance through multiple mechanisms.

Hypoxia has been shown to increase the activity of ATP-binding cassette (ABC) transporters, which are involved in drug efflux, through both HIF-dependent and HIF-independent mechanisms. mdpi.com This increased efflux can lead to lower intracellular concentrations of carboplatin, thus reducing its cytotoxic effects. Preclinical studies utilizing hypoxic conditions have demonstrated their impact on therapeutic response. For instance, in esophageal cancer cell lines, radiation experiments carried out under hypoxic conditions (2% O2) mimicked the tumor microenvironment and showed that inhibiting ATR with VX-970 increased sensitivity to cisplatin and carboplatin. nih.gov Another study using orthotopic MDA-MB-231 breast cancer xenograft models showed that exposing cells to hypoxic conditions prior to inoculation contributed to multidrug resistance, importantly via increased HIF-1α levels. nih.gov While this study focused on multidrug resistance generally, it highlights the role of hypoxia in driving resistance mechanisms relevant to carboplatin.

Cellular Phenotype Transitions (e.g., Epithelial-Mesenchymal Transition - EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, often associated with increased motility, invasiveness, and resistance to apoptosis and chemotherapy. EMT has been closely linked to carboplatin resistance in various cancer models, particularly in ovarian cancer. oncotarget.comnih.gov

Accumulating evidence from preclinical studies indicates that several important signaling pathways can contribute to chemoresistance via EMT. oncotarget.com Studies have shown that carboplatin treatment can trigger EMT in ovarian cancer cells. oncotarget.com EMT markers and transcription factors correlate with chemoresistance in ovarian cancer. oncotarget.com For example, upregulation of EMT-related transcription factors like Snail, Slug, Twist2, and Zeb2 has been observed in cisplatin-resistant ovarian cancer cell lines. oncotarget.com While this specifically mentions cisplatin, the close mechanistic relationship between cisplatin and carboplatin suggests similar mechanisms may apply.

Activation of certain signaling pathways can induce EMT and attenuate carboplatin-induced apoptosis. For instance, Notch3 activation has been shown to induce EMT and reduce sensitivity to carboplatin in ovarian cancer cells, which is associated with the inhibition of carboplatin-induced ERK phosphorylation. oncotarget.com MicroRNAs (miRNAs) also play a significant role in EMT in the context of ovarian cancer chemoresistance, with the miR-200 family being particularly important. oncotarget.com

Research using carboplatin-resistant ovarian cancer cell models has revealed a mesenchymal-like phenotype in these resistant variants. nih.govresearchgate.net Transcriptome analysis of a newly established carboplatin-resistant ovarian cancer cell model revealed genes shared by both drug resistance and drug-induced EMT, suggesting a close interplay between these processes. researchgate.net

Interplay of Resistance Mechanisms and Multidrug Resistance Phenotypes

Carboplatin resistance often involves the interplay of multiple complex mechanisms, and these mechanisms can contribute to a broader multidrug resistance (MDR) phenotype, where cancer cells become resistant to multiple structurally and mechanistically unrelated drugs. mdpi.com

One of the significant contributors to the MDR phenotype is the increased expression of drug efflux pumps, particularly ABC transporter families like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). mdpi.com While cisplatin is not a direct substrate of P-gp, other platinum compounds or the context of resistance development can involve these transporters. oaepublish.com Studies have shown that cancer-associated fibroblasts can induce the expression of ABC transporters in tumor cells through specific signaling pathways, creating a protective environment that promotes drug resistance. mdpi.com Hypoxia has also been linked to increased ABC transporter activity. mdpi.com

Beyond efflux pumps, altered cell cycle checkpoint progression, changes in apoptosis or survival pathways, and deregulation of signal transduction pathways also characterize the MDR phenotype and contribute to platinum resistance. mdpi.com For example, cells can combat platinum-induced apoptosis by upregulating cell survival pathways. oaepublish.com

Cross-resistance between carboplatin and other chemotherapeutic agents, such as paclitaxel, is a clinically observed phenomenon that highlights the overlap in resistance mechanisms. nih.govoaepublish.commdpi.com In some carboplatin-resistant ovarian cancer models, non-P-glycoprotein-mediated cross-resistance to paclitaxel has been observed. nih.govresearchgate.net This suggests shared or convergent resistance pathways. For instance, upregulation of pan β-tubulin and class III β-tubulin has been implicated in acquired resistance to carboplatin and cross-resistance to paclitaxel in ovarian cancer. nih.govresearchgate.net Reduced levels of TUBB3 in carboplatin-resistant cells affected DNA repair protein trafficking and increased whole-cell platination levels, indicating a link between cytoskeletal changes, drug accumulation, and resistance. nih.gov

The tumor microenvironment further contributes to this interplay, as stromal cells can influence the sensitivity of cancer cells to chemotherapy and promote multidrug resistance. mdpi.com The complex interactions within the TME can activate signaling pathways and induce phenotypic changes like EMT, which in turn contribute to both specific carboplatin resistance and a broader MDR phenotype. mdpi.comoncotarget.com

Understanding the intricate interplay between these various resistance mechanisms and the influence of the tumor microenvironment is crucial for developing strategies to overcome carboplatin resistance and improve patient outcomes.

Preclinical Research Models and Methodologies in Carboplatin Studies

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the direct effects of carboplatin (B1684641) on cancer cells, investigate cellular mechanisms, and perform high-throughput screening.

Two-Dimensional (2D) Monolayer Cell Lines

Traditional 2D monolayer cell cultures involve growing cancer cells as a single layer on a flat surface. These models are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput experiments. Several established cancer cell lines are commonly employed in carboplatin research, including those derived from ovarian cancer (e.g., A2780, IGROV-1), prostate cancer (e.g., PC-3), and cervical cancer (e.g., HeLa).

The A2780 ovarian cancer cell line, established from an untreated patient, is a frequently requested model for studying ovarian cancer and testing the potency of various treatments, including carboplatin. culturecollections.org.uk Variants of the A2780 cell line resistant to carboplatin have been developed to investigate resistance mechanisms and strategies to overcome them. culturecollections.org.uk IGROV-1, another human ovarian adenocarcinoma cell line, has also been used in carboplatin studies. mdpi.com PC-3 and A2780 cell lines have been used to assess the in vitro antitumor activity of carboplatin and its derivatives. researchgate.net HeLa cells, derived from cervical cancer, are also utilized in preclinical studies, including those involving carboplatin. mdpi.com

Studies using 2D cell lines can provide data on carboplatin's half maximal inhibitory concentration (IC50), which indicates the drug concentration required to inhibit cell growth by 50%. For example, carboplatin induced a dose-dependent cell killing in DAN-G pancreatic carcinoma cells in vitro, with an IC50 of 69.24 μg/ml. iiarjournals.org Another study reported IC50 values for carboplatin in OV1369-R2 and OV1946 ovarian cancer cell lines as 9.8 ± 1.0 μM and 3.4 ± 0.18 μM, respectively. mdpi.com

Here is a table summarizing representative IC50 values for carboplatin in selected 2D cell lines:

Cell LineCancer TypeCarboplatin IC50 (µM)Reference
A2780Ovarian Carcinoma4.7-14.4 researchgate.net
PC-3Prostate Cancer17.6-42.3 researchgate.net
DAN-GPancreatic Carcinoma~144 (69.24 µg/ml) iiarjournals.org
OV1369-R2Ovarian Cancer9.8 ± 1.0 mdpi.com
OV1946Ovarian Cancer3.4 ± 0.18 mdpi.com
PC9NSCLC71.6 ± 9.5 plos.org
A549NSCLC136 ± 31.6 plos.org

Note: IC50 values can vary depending on experimental conditions.

Three-Dimensional (3D) Cell Culture Systems

3D cell culture systems, such as spheroids and organoids, offer a more physiologically relevant model compared to 2D cultures by mimicking the complex architecture and microenvironment of tumors. researchgate.netfrontiersin.orgspandidos-publications.comresearchgate.net These models can better recapitulate cell-cell interactions, spatial organization, and diffusion gradients observed in vivo, leading to drug responses that are often more representative of clinical outcomes. researchgate.netfrontiersin.org

Spheroids are basic aggregates of cells, which can be derived from cell lines or primary tissues. frontiersin.orgfrontiersin.org Organoids are more complex 3D cultures derived from stem cells or patient tissues that aim to emulate the complexity and functionality of the original organ or tumor. frontiersin.orgspandidos-publications.comfrontiersin.org Studies have shown that cell behavior and response to drugs, including carboplatin, can differ significantly between 2D monolayers and 3D spheroid models. researchgate.net Some research indicates that 3D spheroid and organoid models may provide more reliable drug response data than 2D cultures and can better correlate with in vivo responses. spandidos-publications.comnih.govresearchgate.net

For example, a comparative study evaluating carboplatin response across 2D monolayers, 3D spheroids, 3D ex vivo tumors, and mouse xenograft models of epithelial ovarian cancer found that the carboplatin response in 3D ex vivo models correlated best with the in vivo response. nih.gov Another study observed that two ovarian cancer cell lines classified as resistant to carboplatin in 2D cultures became sensitive in 3D spheroid models, while one sensitive cell line in 2D showed resistance in 3D spheroids. nih.gov

Isogenic Cell Line Panels for Resistance Mechanism Elucidation

Isogenic cell line panels consist of a parental drug-sensitive cell line and one or more derivative cell lines that have acquired resistance to a specific drug, such as carboplatin. These panels are invaluable tools for dissecting the molecular mechanisms underlying acquired drug resistance. By comparing the genetic and molecular profiles of sensitive and resistant isogenic lines, researchers can identify key genes, pathways, and alterations that contribute to resistance.

Studies using isogenic carboplatin-sensitive and -resistant cell lines have provided insights into resistance mechanisms. For instance, an investigation using isogenic triple-negative breast cancer (TNBC) cell lines identified enhanced Wnt/β-catenin pathway activity and increased expression of stem cell markers in carboplatin-resistant cells. nih.govresearchgate.net Inhibition of Wnt signaling in these resistant cells resensitized them to carboplatin, highlighting a potential strategy to overcome resistance. nih.govresearchgate.net

Transcriptomic analysis of isogenic carboplatin-resistant TNBC cells revealed alterations in several cancer-related processes, including epithelial-mesenchymal transition (EMT), PPAR signaling, and P53 signaling. nih.gov Single-cell characterization of stepwise acquisition of carboplatin resistance in ovarian cancer using isogenic clones revealed that resistance was associated with a global repression of proliferation and translation and activation of genes involved in interferon and KRAS signaling, and EMT. d-nb.info

Co-culture Systems for Microenvironment Interaction Studies

Co-culture systems involve growing cancer cells together with other cell types present in the tumor microenvironment (TME), such as fibroblasts, immune cells (e.g., macrophages), and endothelial cells. researchgate.netnih.gov These models allow researchers to investigate the complex interactions between cancer cells and their surrounding stroma, and how these interactions influence carboplatin response. researchgate.netnih.gov The TME plays a crucial role in tumor biology and can significantly impact the effectiveness of cancer therapies. nih.gov

Co-culture models can provide insights into various cellular mechanisms, including cell proliferation, migration, differentiation, and the development of the TME. researchgate.net Studies using co-culture systems have demonstrated the influence of the TME on carboplatin sensitivity. For example, co-culturing ovarian cancer cells with CD68+ macrophages in a hetero-spheroid model demonstrated enhanced resistance to carboplatin treatment. biorxiv.org Adipocytes, components of the ovarian cancer microenvironment, have been shown to release ANGPTL4, which can induce resistance of ovarian cancer cells to carboplatin in co-culture systems. spandidos-publications.com

Data from co-culture studies can reveal how interactions with stromal cells alter the IC50 of carboplatin for cancer cells. One study showed that the co-culture of adipocytes with SKOV3 ovarian cancer cells decreased the therapeutic effect of carboplatin, resulting in increased IC50 values from 113.16 to 170.41 µg/ml. spandidos-publications.com

In Vivo Non-Human Animal Models

In vivo animal models, particularly murine models, are essential for evaluating the efficacy of carboplatin in a complex biological system that mimics the human tumor environment more closely than in vitro models. They allow for the assessment of drug distribution, metabolism, and the systemic effects of treatment.

Murine Xenograft Models

Murine xenograft models are created by implanting human cancer cells or tumor tissue into immunocompromised mice. These models are widely used to study tumor growth, metastasis, and response to therapy with agents like carboplatin. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered to better represent the heterogeneity and characteristics of human tumors compared to those derived from established cell lines. e-crt.org

Murine xenograft models have been used to evaluate the efficacy of carboplatin as a single agent and in combination therapies. In a mouse model of human testicular nonseminomatous germ cell tumor, carboplatin single therapy was found to be highly effective, eradicating tumors at certain dose regimens. auajournals.org Studies using ovarian cancer xenografts (e.g., A2780) have investigated the effects of carboplatin and paclitaxel (B517696) combination therapy on tumor growth and utilized imaging techniques like PET to assess treatment response. plos.org The combination of carboplatin and paclitaxel significantly decreased tumor weight in ovarian cancer PDX models compared to control treatment. e-crt.org

Research using xenograft models also contributes to understanding carboplatin resistance in a physiological setting. Carboplatin-resistant patient-derived xenograft models have been used to test the effect of interventions aimed at overcoming resistance, such as Wnt inhibition in TNBC. nih.gov

Data from xenograft studies often involves measuring tumor volume or weight over time to assess treatment response. For example, in an A2780 ovarian cancer xenograft model, treatment with a combination of carboplatin and paclitaxel resulted in significantly smaller tumor sizes on day 8 compared to the control group. plos.org

Here is a table summarizing representative findings from murine xenograft studies with carboplatin:

Cancer TypeModel TypeTreatmentKey FindingReference
Testicular Nonseminomatous GCTSCID mouse xenograftCarboplatin single therapyHighly effective, tumor eradication at certain doses. auajournals.org
Ovarian CancerA2780 xenograftCarboplatin + PaclitaxelSignificant decrease in tumor size. plos.org
Epithelial Ovarian CancerPDX (OV-41)Carboplatin + PaclitaxelSignificant decrease in tumor weight. e-crt.org
Triple-Negative Breast CancerPDXCarboplatin ± Wnt inhibitorWnt inhibition resensitized resistant tumors to carboplatin. nih.gov
Endometrial Cancer (USC)XenograftCarboplatin + Paclitaxel ± γ-secretase inhibitorModerately reduced tumor growth in one model. mdpi.com

Genetically Engineered Mouse Models

Genetically Engineered Mouse Models (GEMMs) are valuable tools in preclinical Carboplatin research. These models are designed to mimic specific human cancers, often carrying genetic alterations found in human tumors. Studies comparing Carboplatin's effects in GEMMs versus traditional xenograft models have shown that GEMMs can more accurately reflect the tumor disposition and antitumor response observed in patients with certain cancers, such as melanoma. aacrjournals.orgnih.gov For instance, research comparing Carboplatin's plasma and tumor pharmacokinetics in a melanoma GEMM (tyrosinase-H-RasG12V Ink4a/Arf−/−) and murine melanoma models found that the tumor pharmacokinetics in the GEMM more closely resembled that in human patients with cutaneous melanoma. aacrjournals.orgnih.gov GEMMs allow for tumor development in situ, potentially recapitulating human cancer more faithfully than flank tumor models. aacrjournals.orgnih.gov Studies using GEMMs of mammary cancer have also identified gene expression signatures that can predict response to chemotherapy, including platinum agents, suggesting their utility in discovering new biomarkers. unclineberger.org

Spontaneous Animal Models (e.g., Canine Osteosarcoma)

Spontaneous animal models, where animals develop naturally occurring cancers similar to human malignancies, offer another crucial avenue for Carboplatin research. Canine osteosarcoma is a well-characterized spontaneous model that closely mirrors the human disease in its molecular biology, histopathology, clinical presentation, progression, and response to therapy. frontiersin.org This makes dogs with osteosarcoma an ideal large animal translational model for evaluating new therapies, including chemotherapy like Carboplatin. frontiersin.org Clinical trials in dogs with appendicular osteosarcoma have evaluated Carboplatin as an adjuvant therapy following limb amputation. nih.govavma.org Studies have investigated different Carboplatin protocols, including the timing of administration relative to surgery and the effect on outcomes such as disease-free interval and survival time. nih.govavma.orgcsuanimalcancercenter.orgcsuanimalcancercenter.org Research has also explored the combination of Carboplatin with other agents, such as vismodegib, in canine osteosarcoma to evaluate safety and molecular effects. studypages.comcsuanimalcancercenter.org While some studies have compared Carboplatin protocols to amputation alone or to other chemotherapy agents like cisplatin (B142131) or doxorubicin, highlighting the role of Carboplatin in improving survival times compared to amputation alone, these studies also emphasize the need for further research to optimize treatment protocols and understand factors influencing outcomes like tumor location and body weight. nih.govvetoncologia.comvin.com

Advanced Molecular and Cellular Research Techniques

Understanding the cellular and molecular effects of Carboplatin requires the application of advanced research techniques.

Advanced Molecular and Cellular Research Techniques

Assessment of DNA Damage (e.g., γH2AX Immunofluorescence, Comet Assay)

Carboplatin exerts its cytotoxic effects primarily by inducing DNA damage, particularly the formation of platinum-DNA adducts, which can lead to DNA double-strand breaks (DSBs). mdpi.com Techniques like γH2AX immunofluorescence and the Comet assay are widely used to assess this damage. γH2AX is a phosphorylated histone variant that rapidly accumulates at the sites of DSBs, making its detection via immunofluorescence a sensitive indicator of DNA damage. mdpi.comresearchgate.net The Comet assay (also known as single-cell gel electrophoresis) measures DNA fragmentation by evaluating the migration of damaged DNA from individual cells in an electric field, creating a "comet" shape whose tail length and intensity correlate with the level of DNA damage. mdpi.comresearchgate.netd-nb.infoscirp.org Studies have utilized these methods to demonstrate that Carboplatin treatment leads to increased γH2AX accumulation and increased comet tail moment in various cancer cell lines, indicating the induction of DNA damage. mdpi.comresearchgate.netd-nb.info These techniques are also employed to evaluate how other agents or genetic modifications can influence Carboplatin-induced DNA damage, providing insights into mechanisms of sensitization or resistance. mdpi.comresearchgate.netd-nb.info For example, research has shown that inhibiting Salt Inducible Kinase 2 (SIK2) with ARN-3261 enhances Carboplatin-induced DNA damage, as judged by increased γ-H2AX accumulation and comet assay tail moment, which was associated with increased apoptosis. mdpi.com

Cell Cycle Progression Analysis (e.g., Flow Cytometry)

Carboplatin's induction of DNA damage can disrupt the cell cycle, leading to cell cycle arrest at specific phases. Flow cytometry is a standard technique used to analyze cell cycle distribution by quantifying the DNA content of individual cells, typically stained with a fluorescent dye like Propidium Iodide (PI). tandfonline.comnih.govnih.gov By analyzing the proportion of cells in the G1, S, and G2/M phases, researchers can determine how Carboplatin affects cell cycle progression. Studies have shown that Carboplatin treatment can induce S-phase arrest, where DNA replication occurs, and/or G2/M phase arrest, where the cell prepares for division. tandfonline.comnih.govmdpi.com For instance, Carboplatin treatment of H1792 lung adenocarcinoma cells resulted in a significant increase in the S phase population. mdpi.com In megakaryocytic cells, Carboplatin induced a clear S-phase arrest dose-dependently. mdpi.com Flow cytometry is also used to assess the impact of combination treatments or genetic manipulations on Carboplatin-induced cell cycle changes. nih.govnih.gov

Gene and Protein Expression Profiling

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a widely used technique in preclinical carboplatin research to measure the expression levels of specific genes. This method allows researchers to assess how carboplatin treatment impacts the transcription of genes involved in various cellular processes, such as DNA repair, apoptosis, and drug transport. For instance, RT-qPCR has been used to validate findings from RNA sequencing studies investigating carboplatin resistance in endometrial cancer cells, confirming the upregulation of genes like ADAMTS5, PTP4A3, STAT5A, and MICAL2 in resistant lines nih.gov. Similarly, RT-qPCR was employed to determine the mRNA levels of genes in the E2F1/Cdc25a/Cdk2 pathway in retinoblastoma cells and xenografts treated with carboplatin, showing decreased expression of E2F1, Cdc25a, and Cdk2 following treatment spandidos-publications.com. The comparative Ct method is commonly used to determine relative gene expression, often normalized to a reference gene like GAPDH or TBP nih.govmdpi.com.

RNA Sequencing and Transcriptomics

RNA sequencing (RNA-Seq) and transcriptomics provide a comprehensive view of the global gene expression changes induced by carboplatin. This high-throughput technology allows for the identification of differentially expressed genes (DEGs) in carboplatin-sensitive and -resistant cancer cells or tissues. RNA-Seq has been instrumental in understanding the molecular basis of chemoresistance. For example, RNA-Seq analysis of carboplatin-resistant endometrial cancer cells identified 45 genes commonly upregulated in both carboplatin- and paclitaxel-resistant lines compared to sensitive cells nih.gov. In lung adenocarcinoma research, transcriptomic sequencing identified 123 common DEGs in carboplatin- and paclitaxel-resistant cell lines, with CSF3 identified as a potential biomarker mdpi.com. Transcriptomic analysis can reveal pathways associated with sensitivity or resistance, such as DNA repair, E2F targets, G2–M checkpoint, interferon-gamma signaling, and immune-checkpoint components associated with sensitivity in triple-negative breast cancer aacrjournals.org. Carboplatin treatment alone has been shown to induce changes in mRNA abundance and translation, although the number of altered mRNAs may be relatively low compared to combination treatments researchgate.net.

Western Blotting and Immunohistochemistry

Western blotting and immunohistochemistry are essential techniques for analyzing protein expression levels and localization in carboplatin studies. Western blotting allows for the detection and quantification of specific proteins from cell lysates or tissue samples. This method has been used to assess carboplatin-induced apoptosis by detecting cleaved PARP and cleaved caspase 3 nih.gov. Western blot analysis has also been used to examine the protein levels of DNA repair proteins like ERCC1 in cancer cells researchgate.net and proteins in the E2F1/Cdc25a/Cdk2 pathway in retinoblastoma models spandidos-publications.com. Immunohistochemistry, on the other hand, provides spatial information by visualizing protein expression within tissue sections. Both Western blotting and immunohistochemistry have been employed to study the expression of proteins like ERCC1 in the context of platinum-based treatment response nih.gov. These techniques can be used to validate findings from transcriptomic or proteomic studies and to investigate the mechanistic roles of specific proteins in carboplatin sensitivity or resistance.

Proteomics Approaches

Proteomics approaches, such as mass spectrometry-based techniques, enable the large-scale analysis of proteins in response to carboplatin. These methods can identify differentially expressed proteins, post-translational modifications, and protein-protein interactions that contribute to drug response or resistance. Proteomic analyses of pretreatment patient biopsies have revealed metabolic pathways associated with resistance to carboplatin and docetaxel (B913) combination chemotherapy in triple-negative breast cancer, including oxidative phosphorylation, adipogenesis, and fatty acid metabolism aacrjournals.org. Exosomal proteomic signatures have also been investigated in carboplatin-resistant cancer models, revealing unique protein cargo in exosomes from resistant cells that correlate with their resistance profile and can transfer drug resistance to sensitive cells d-nb.info. Functional proteomics can provide a deeper understanding of tumor cell interactions and potentially identify new therapeutic targets mdpi.com.

Epigenetic Analysis (e.g., DNA Methylation Microarrays, ChIP-based Assays)

Epigenetic modifications, such as DNA methylation and histone modifications, play a significant role in regulating gene expression and can contribute to carboplatin resistance. Techniques like DNA methylation microarrays (e.g., Infinium HumanMethylation450 BeadChip) and ChIP-based assays (e.g., ChIP-Seq) are used to study these modifications in the context of carboplatin treatment. DNA methylation assays have revealed associations between promoter hypermethylation of genes like SLFN11 and increased resistance to carboplatin mdpi.com. Integrated analysis of DNA methylation and mRNA expression profiling has identified candidate genes involved in cell cycle progression and apoptosis with higher methylation levels in cisplatin-resistant samples, a finding relevant to carboplatin due to similar mechanisms mdpi.com. Studies have shown that hypomethylating agents can resensitize ovarian cancer cells to platinum drugs, in part by altering gene expression related to DNA repair and immune activation aacrjournals.orgaacrjournals.org. DNA methylation profiles can also be associated with the state of differentiation and response to cisplatin/carboplatin in germ cell tumors mdpi.com.

Advanced Imaging Techniques (e.g., Confocal Microscopy for Subcellular Localization)

Advanced imaging techniques like confocal microscopy are valuable for visualizing the subcellular localization of carboplatin or its effects within cancer cells. Confocal microscopy provides high-resolution images that can help determine where the drug accumulates within the cell or how it affects cellular structures. While direct visualization of carboplatin itself using fluorescence might be challenging, confocal microscopy is used in related studies, for example, to investigate the subcellular localization of fluorescently labeled compounds or to visualize the effects of treatments on cellular components like microtubules or proteins within specific organelles acs.orgmdpi.comresearchgate.net. This technique can help elucidate the cellular targets of carboplatin or combination therapies and understand the spatial dynamics of drug-induced cellular changes. Confocal microscopy enables precise viewing of different subcellular regions mdpi.com.

Analytical Methodologies for Carboplatin Quantification in Research Samples

Accurate quantification of carboplatin in various research matrices, such as cell culture media, biological fluids (e.g., plasma, urine), and tissue samples, is crucial for pharmacokinetic and pharmacodynamic studies. Numerous analytical methods have been developed for this purpose.

Chromatographic methods, often coupled with mass spectrometry, are commonly used for carboplatin quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity for detecting and quantifying carboplatin. researchgate.netnih.goveurekaselect.com. LC-MS/MS methods have been developed for the direct quantification of carboplatin in human plasma, often involving protein precipitation for sample preparation medpace.com. These methods typically utilize HPLC columns (e.g., C18) and detect carboplatin using multiple reaction monitoring (MRM) in positive ion electrospray mode medpace.com.

Other analytical techniques used for platinum-based drugs, including carboplatin, in various matrices include electroanalytical methods, UV-visible spectrophotometry, fluorescence spectroscopy, and atomic absorption spectrophotometry, sometimes combined with mass spectrometry researchgate.neteurekaselect.com. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is also used, particularly for measuring total platinum concentration, which can serve as an indirect measure of carboplatin or its metabolites nih.gov. Derivatization methods have also been reported to enhance the detection of carboplatin by techniques like LC-MS/MS nih.govmedpace.com.

The choice of analytical method depends on the matrix, the required sensitivity, and the need to differentiate between the parent compound and its metabolites. Validated LC-MS/MS methods have been successfully applied to quantify carboplatin in biological samples to support preclinical and clinical studies medpace.comdntb.gov.ua.

Interactive Data Table: Carboplatin Quantification in Human Plasma by LC-MS/MS medpace.com

ParameterValue Range (ng/mL)Sample Preparation MethodDetection Mode
Calibration Curve50 - 10,000Protein PrecipitationPositive ESI- MRM

Interactive Data Table: Carboplatin Concentration in Urine Samples nih.gov

CompoundConcentration Range (µg/mL)Analytical MethodMatrix
Carboplatin0.331 - 58.7LC-MS/MSUrine

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) is a powerful technique widely used in preclinical research for the quantification of carboplatin in biological matrices such as plasma and tumor tissue. This method offers high sensitivity and selectivity, allowing for the determination of intact carboplatin researchgate.netresearchgate.net.

LC-MS/MS methods typically involve sample preparation steps like protein precipitation or solid-phase extraction to isolate carboplatin from the biological matrix researchgate.netnih.govmedpace.com. The extracted samples are then injected into an HPLC system for chromatographic separation, often using reversed-phase or ion-exchange columns researchgate.netnih.govmedpace.com. The separated carboplatin is subsequently detected and quantified by a tandem mass spectrometer, commonly operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes nih.govmedpace.com.

Studies have demonstrated the successful application of LC-MS/MS for quantifying carboplatin in preclinical pharmacokinetic and tissue distribution studies in animal models researchgate.net. For instance, a validated LC/TOF MS method was developed for the simultaneous quantification of carboplatin and paclitaxel in nanovesicles dispersed in fetal bovine serum, demonstrating linearity over a range of concentrations and acceptable precision and accuracy nih.gov. Another LC-MS/MS method for direct quantitation of carboplatin in human plasma was validated with a calibration curve ranging from 50 to 10,000 ng/mL, showing good precision and accuracy medpace.com.

While LC-MS/MS is effective for quantifying intact carboplatin, it can face challenges with the low ionization efficiency of some platinum-based drugs researchgate.netwuxiapptec.com. Despite this, it remains a valuable tool for specific and sensitive carboplatin analysis in preclinical settings.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is frequently used in preclinical studies to investigate the pharmacokinetics and tissue distribution of carboplatin by monitoring the platinum element wuxiapptec.comnih.gov. This method is particularly useful for analyzing complex biological matrices like plasma and tissues, where it can accurately quantify target elements with high sensitivity wuxiapptec.com.

Studies employing ICP-MS have investigated the interaction of carboplatin with plasma proteins. Using size exclusion chromatography coupled to ICP-MS (SEC-ICP-MS), researchers have shown that carboplatin binds to plasma proteins, primarily albumin and γ-globulin, with determined initial reaction rate constants rutgers.edu. This technique allows for the speciation analysis of platinum, differentiating between protein-bound and unbound platinum species nih.govresearchgate.net. Single-cell ICP-MS (SC-ICP-MS) has also been applied to study intracellular platinum accumulation patterns of carboplatin in cancer cell models, providing insights into drug behavior and potential resistance mechanisms nih.gov.

While ICP-MS measures total platinum rather than the intact drug, its high sensitivity and ability to analyze various sample types make it indispensable for preclinical studies focusing on the fate and distribution of the platinum component of carboplatin.

Electrochemical Sensing Devices for Research Applications

Electrochemical sensing devices offer a potentially rapid and cost-effective approach for the detection and quantification of carboplatin in research settings mdpi.comrsc.org. Although carboplatin itself is not directly electroactive, its interaction with electrochemically active molecules, such as DNA bases, can be utilized for detection rsc.org.

Research has explored the development of electrochemical sensors for carboplatin monitoring, particularly in the context of drug delivery systems like nanosomes mdpi.comnih.govcolab.ws. These studies have involved testing the electrochemical behavior of carboplatin on different electrode materials, including screen-printed electrodes mdpi.comnih.gov. Differential pulse voltammetry (DPV) is a common electrochemical technique employed for carboplatin detection mdpi.com.

One study demonstrated the development of in-lab screen-printed electrodes for the accurate detection of carboplatin over a dynamic range of 5 to 500 μg/mL (13.5–1350 μM) mdpi.comnih.gov. This method was successfully applied to analyze carboplatin loaded and released from nanosomes, showing strong correlations with a spectrophotometric method mdpi.comnih.gov.

Electrochemical methods can also indirectly detect carboplatin by monitoring its effects on DNA electrochemistry, specifically the oxidation peaks of guanine (B1146940) and adenine (B156593) rsc.org. This approach has been investigated using various electrodes, including glassy carbon electrodes rsc.org. The use of multiwalled carbon nanotube (MWCNT)-based composite electrodes coupled with DPV has also been explored for real-time detection of carboplatin interactions with DNA in microfluidic systems rsc.org.

Electrochemical sensing holds promise for rapid and sensitive carboplatin analysis in preclinical research, particularly for monitoring drug release from delivery systems and studying drug-DNA interactions.

UV-Visible Spectrophotometry and Fluorescence-Based Assays

UV-Visible (UV-Vis) spectrophotometry and fluorescence-based assays are also employed in preclinical carboplatin studies, often for specific applications such as quantifying drug loading in nanoparticles or assessing cellular responses.

UV-Vis spectrophotometry measures the absorbance of light by a sample at specific wavelengths. While carboplatin itself may exhibit weak absorbance in certain ranges, UV-Vis is often used in conjunction with methods that form colored complexes with platinum-based drugs or for analyzing other components in a formulation nih.govnih.govalliedacademies.org. For example, a spectrophotometric method based on the formation of a red-colored complex with 1,10-phenanthroline (B135089) in the presence of ferric chloride has been developed for the estimation of carboplatin alliedacademies.org. UV-Vis spectrometry has also been used to determine the loading efficiency of carboplatin in nanoparticle formulations nih.gov.

Fluorescence-based assays are valuable for assessing cellular processes and drug effects in preclinical studies. While carboplatin itself is not typically fluorescent, fluorescence can be utilized through fluorescent probes or by examining the fluorescence of co-administered or encapsulated fluorescent compounds. For instance, fluorescence microscopy and fluorescent glucose analogs (like 2-NBDG) can be used to qualitatively assess cellular changes, such as glycogen (B147801) content, in response to carboplatin treatment in cell lines mdpi.com.

Furthermore, fluorescence spectrophotometry has been used to quantify carboplatin levels in liposomal formulations by examining the fluorescence of the formulation or its components waocp.com. Some electrochemical sensing approaches also utilize fluorescence, where the interaction of carboplatin with a fluorescent probe leads to a change in fluorescence signal that can be correlated to carboplatin concentration colab.ws.

Strategies for Overcoming Carboplatin Resistance in Preclinical Settings

Modulation of Cellular Uptake and Efflux Transporters

Alterations in the transport of carboplatin (B1684641) across the cell membrane play a significant role in resistance. Reduced uptake or increased efflux of the drug can lead to insufficient intracellular concentrations to exert cytotoxic effects. mdpi.com

Pharmacological Targeting of Copper Transporters

Copper transporters are increasingly recognized for their involvement in the cellular transport of platinum-based drugs, including carboplatin. The copper transporter 1 (CTR1) is a major influx transporter for carboplatin, while ATP7A and ATP7B are copper-transporting ATPases implicated in platinum efflux and intracellular sequestration. nih.govmdpi.comwjgnet.com

Preclinical studies have demonstrated that modulating the expression or activity of these transporters can influence carboplatin sensitivity. For instance, reduced CTR1 expression has been associated with decreased carboplatin accumulation and increased resistance in various cancer cell lines. researchgate.netscielo.br Conversely, overexpression of ATP7A or ATP7B has been linked to increased resistance, potentially by promoting drug efflux or sequestering it in intracellular vesicles. wjgnet.comnih.govnih.gov

Pharmacological targeting of these transporters offers a potential strategy to overcome resistance. For example, copper-lowering agents like trientine have been investigated in combination with platinum drugs in clinical studies, based on the premise that altering copper homeostasis can impact platinum transport. mdpi.com Preclinical studies involving the knockdown of ATP7A have shown a partial reversal of platinum resistance in esophageal squamous cell cancer cells, suggesting that inhibiting efflux transporters can enhance sensitivity. nih.gov

Inhibition of Efflux Pump Activity

Besides copper transporters, other efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter family, can contribute to multidrug resistance, although their direct role with carboplatin is less prominent compared to other chemotherapeutics like paclitaxel (B517696) or cisplatin (B142131). mdpi.comresearchgate.netspandidos-publications.com Overexpression of ABC transporters can lead to increased extrusion of various drugs from the cell, reducing their intracellular concentration. mdpi.comresearchgate.net

While carboplatin is not a primary substrate for some well-known ABC transporters like P-glycoprotein (P-gp), the involvement of other members like MRP2 (ABCC2) and MRP4 (ABCC4) in carboplatin efflux has been suggested in preclinical models. mdpi.comresearchgate.net Strategies to inhibit the activity of these efflux pumps, often explored in the context of multidrug resistance, could potentially play a role in overcoming carboplatin resistance, particularly in tumors where these transporters are upregulated. Preclinical studies using inhibitors targeting ABC transporters have shown promise in enhancing the efficacy of various chemotherapeutic agents in resistant cell lines. spandidos-publications.com

Counteracting Drug Detoxification Pathways

Increased detoxification of carboplatin within cancer cells is another significant mechanism of resistance. Intracellular molecules with thiol groups, such as glutathione (B108866) and metallothioneins, can bind to carboplatin, inactivating it and reducing its ability to form DNA adducts. nih.govscielo.brscielo.br

Targeting Glutathione Synthesis and Metabolism

Glutathione (GSH) is a major intracellular thiol that plays a crucial role in detoxifying platinum compounds. Elevated levels of GSH have been frequently observed in carboplatin-resistant cancer cells. mdpi.comresearchgate.net GSH can directly bind to carboplatin, forming a less reactive complex that is less effective at damaging DNA. mdpi.com

Preclinical strategies to overcome this resistance mechanism involve targeting GSH synthesis or metabolism. Buthionine-S,R-sulfoximine (BSO) is an inhibitor of gamma-glutamylcysteine (B196262) synthetase, a key enzyme in GSH biosynthesis. mdpi.com Preclinical studies have shown that depleting GSH levels using BSO can resensitize resistant cancer cells to carboplatin both in vitro and in vivo. mdpi.com For example, inhibition of GSH production by BSO sensitized ovarian cancer cells to carboplatin exposure in preclinical models. mdpi.com Combining GSH depletion with other agents is also being explored to enhance carboplatin efficacy. aacrjournals.org

Modulating Metallothionein (B12644479) Expression

Metallothioneins (MTs) are cysteine-rich proteins that can bind to heavy metals, including platinum. Similar to GSH, increased expression of MTs in cancer cells has been associated with carboplatin resistance. nih.govscielo.brnih.gov MTs can sequester carboplatin in the cytoplasm, preventing it from reaching its nuclear DNA target. mdpi.com

Preclinical studies have provided evidence linking elevated MT levels to reduced sensitivity to platinum drugs. nih.govresearchgate.net Modulating MT expression or inhibiting their function could potentially reduce carboplatin detoxification and enhance its cytotoxic effects. While directly targeting MTs pharmacologically is challenging, strategies aimed at reducing their expression or interfering with their binding to platinum are areas of ongoing preclinical investigation.

Sensitization by Targeting DNA Damage Repair Pathways

Carboplatin exerts its cytotoxic effects by inducing DNA damage, primarily in the form of intrastrand and interstrand cross-links. mims.com The ability of cancer cells to repair this damage is a major determinant of their sensitivity or resistance to carboplatin. nih.govscielo.braacrjournals.org Several DNA repair pathways are involved in processing platinum-induced lesions, including nucleotide excision repair (NER), mismatch repair (MMR), and homologous recombination (HR). nih.govaacrjournals.orgmdpi.com

Increased activity or efficiency of these repair pathways in resistant cells leads to the removal of cytotoxic platinum-DNA adducts, allowing the cells to survive and proliferate despite treatment. nih.govaacrjournals.org Preclinical strategies to overcome this resistance mechanism focus on inhibiting key components of these repair pathways to enhance the persistence of DNA damage and promote cell death. nih.govaacrjournals.orgresearchgate.net

Inhibitors of DNA repair enzymes, such as poly (ADP-ribose) polymerase (PARP) inhibitors, have shown promise in preclinical studies, particularly in tumors with existing DNA repair defects, such as BRCA mutations. nih.govaacrjournals.org PARP inhibitors can exploit the concept of synthetic lethality, where inhibiting PARP in cells with compromised HR repair leads to an accumulation of DNA damage and cell death. nih.gov Preclinical studies have investigated the combination of carboplatin with PARP inhibitors like olaparib (B1684210) to overcome resistance, showing enhanced tumor control in some models. nih.govvaleriotx.comfirstwordpharma.com Other novel DNA repair inhibitors, such as AsiDNA, are also being explored in preclinical settings for their ability to sensitize carboplatin-resistant tumors. nih.govvaleriotx.comfirstwordpharma.com

Targeting other repair pathways like NER or MMR is also under investigation. While NER is primarily involved in repairing bulky DNA adducts, including platinum lesions, defects in MMR have been associated with resistance to both cisplatin and carboplatin. aacrjournals.orgmdpi.com Preclinical studies exploring inhibitors of specific repair proteins or pathways aim to reduce the repair capacity of resistant cells, thereby increasing their sensitivity to carboplatin-induced DNA damage.

Inhibition of Key DNA Repair Enzymes (e.g., ERCC1)

Increased DNA repair capacity is a significant mechanism by which cancer cells develop resistance to platinum-based drugs like carboplatin. These drugs exert their cytotoxic effects by forming DNA adducts, leading to DNA damage. The nucleotide excision repair (NER) pathway, in particular, plays a crucial role in removing these platinum-DNA adducts. Excision repair cross-complementation group 1 (ERCC1), which forms a heterodimer with XPF, is a key endonuclease in the NER pathway responsible for excising damaged DNA segments. researchgate.netnih.gov Higher levels of ERCC1 expression have been associated with platinum resistance in various cancers, including epithelial ovarian cancer. researchgate.netscirp.org

Preclinical studies have investigated the potential of inhibiting ERCC1/XPF to enhance sensitivity to carboplatin. The rationale is that by blocking this repair mechanism, the accumulation of carboplatin-induced DNA damage will increase, leading to greater cytotoxicity. While there has been intense interest in ERCC1 as a predictive biomarker and therapeutic target, developing potent and specific ERCC1-XPF inhibitors for clinical use has been challenging in preclinical models. nih.gov However, research continues to explore strategies to disrupt ERCC1 function or its interaction with partner proteins to overcome platinum tolerance, particularly in contexts like ERCC1- and p53-deficient cells where ATR inhibition has shown synergistic effects with platinum agents by inducing replication catastrophe. oup.com

Combined Modalities with PARP Inhibitors in Research Models

Poly(ADP-ribose) polymerase (PARP) inhibitors represent another class of drugs that target DNA repair pathways, specifically the base excision repair pathway and the repair of single-strand breaks. frontiersin.orgnih.gov The concept of synthetic lethality, where the inhibition of two independent pathways is lethal to cancer cells while the inhibition of either pathway alone is not, forms the basis for combining platinum agents with PARP inhibitors, particularly in cancers with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. mdpi.commdpi.com

Preclinical studies have demonstrated that combining carboplatin with PARP inhibitors can enhance anti-tumor activity and overcome carboplatin resistance in various cancer models. frontiersin.orgnih.gov For instance, studies in triple-negative breast cancer mouse models resistant to carboplatin have shown that combining carboplatin with the PARP inhibitor olaparib or the DNA repair inhibitor AsiDNA can decrease tumor growth and increase mean survival compared to single-agent treatment. frontiersin.orgnih.govnih.gov Olaparib inhibits PARP-dependent repair, while AsiDNA inhibits double-strand break repair. frontiersin.orgnih.gov These combinations aim to overwhelm the cancer cell's ability to repair the DNA damage induced by carboplatin, leading to cell death.

Re-establishing Apoptotic Sensitivity

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a major contributor to chemotherapy resistance, including resistance to carboplatin. haifa.ac.ilnih.govnih.gov Cancer cells can resist apoptosis by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins. nih.gov Strategies to re-establish apoptotic sensitivity in carboplatin-resistant cells focus on modulating the balance between these pro- and anti-apoptotic factors.

Targeting Anti-Apoptotic Proteins

Anti-apoptotic proteins, such as those belonging to the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and Inhibitor of Apoptosis Proteins (IAPs) like XIAP and cIAP1/2, are often overexpressed in cancer cells and play a crucial role in preventing chemotherapy-induced apoptosis. haifa.ac.ilnih.govresearchgate.netresearchgate.netspandidos-publications.comfrontiersin.org Targeting these proteins has emerged as a promising strategy to restore sensitivity to carboplatin.

Preclinical studies have shown that inhibiting anti-apoptotic proteins can enhance the efficacy of carboplatin in resistant cancer cells. For example, targeting Bcl-2/Bcl-xL using genetic knockdown or small molecule inhibitors has been shown to increase platinum sensitivity in ovarian cancer cell lines. researchgate.net Similarly, studies with SMAC mimetics, which are small molecules that antagonize IAPs, have demonstrated their ability to reverse carboplatin resistance in ovarian cancer cells by inducing apoptosis or necroptosis. nih.govresearchgate.netspandidos-publications.com DEBIO 1143, a SMAC mimetic targeting cIAP1, cIAP2, and XIAP, has shown promise in preclinical models of ovarian cancer, restoring sensitivity to carboplatin. nih.govresearchgate.net

Activation of Pro-Apoptotic Signaling Pathways

In addition to inhibiting anti-apoptotic mechanisms, activating pro-apoptotic signaling pathways can also help overcome carboplatin resistance. This involves triggering the intrinsic or extrinsic apoptotic pathways, which lead to the activation of caspases and ultimately cell death. nih.gov

Preclinical research explores various methods to activate these pathways in carboplatin-resistant cells. While the search results did not provide specific detailed research findings on activating particular pro-apoptotic signaling pathways in the context of carboplatin resistance beyond the modulation of Bcl-2 family proteins and IAPs, the general principle involves shifting the balance towards cell death. This can be achieved by targeting upstream regulators of apoptosis or by utilizing agents that directly activate pro-apoptotic proteins or caspases. For instance, some studies suggest that modulating pathways like PI3K/AKT, which can influence Bcl-2 expression and activity, could impact apoptosis and drug resistance. mdpi.com Furthermore, novel approaches like Plasma Activated Medium (PAM) have shown in preclinical studies the ability to induce apoptosis in chemotherapy-resistant ovarian cancer cells and exhibit synergy with carboplatin, accompanied by increased expression of p53 and Bax, and activation of Caspase-3. researchgate.net

Epigenetic Modifiers as Resistance Reversers

Epigenetic alterations, such as changes in DNA methylation and histone modifications, can contribute to the development of carboplatin resistance by altering gene expression patterns, including those involved in DNA repair, cell cycle regulation, and apoptosis. medrxiv.orgresearchgate.net Epigenetic modifiers, particularly DNA demethylating agents, are being investigated in preclinical settings for their potential to reverse these changes and restore carboplatin sensitivity.

Application of DNA Demethylating Agents in Research

DNA demethylating agents, such as azacitidine and decitabine, are cytosine analogues that inhibit DNA methyltransferase 1 (DNMT1), leading to passive demethylation during DNA replication. medrxiv.orgnih.gov This demethylation can restore the expression of genes that were silenced by promoter hypermethylation, including tumor suppressor genes and genes involved in drug response. medrxiv.orgnih.gov

Preclinical studies have indicated that hypomethylating agents can reverse platinum resistance in chemoresistant cancer cell lines and mouse xenografts. nih.govamegroups.org The hypothesized mechanism is the derepression of tumor suppressor genes previously silenced by DNA methylation, thereby re-establishing chemotherapy drug response cascades. nih.gov In vitro studies have shown that DNA-damaging agents like carboplatin exhibit synergy with decitabine, leading to increased transcriptional activation of silenced genes. medrxiv.org While clinical trials are needed to confirm these findings, preclinical evidence supports the concept that DNA demethylating agents can alter DNA methylation patterns and potentially restore sensitivity to carboplatin in resistant tumors. nih.govamegroups.orgascopubs.org

Application of Histone Deacetylase (HDAC) Inhibitors in Research

Histone deacetylase inhibitors (HDAC inhibitors) represent a class of anticancer agents that have shown promise in preclinical studies for their ability to enhance the efficacy of standard chemotherapeutics, including platinum-based drugs like carboplatin researchgate.netnih.govresearchgate.net. HDACs are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure through the removal of acetyl groups from histones researchgate.net. Dysregulation of HDACs is frequently observed in cancer, affecting the transcription of genes involved in cell cycle regulation, apoptosis, and drug resistance nih.govresearchgate.net.

Preclinical studies have demonstrated that combining HDAC inhibitors with carboplatin can lead to synergistic improvements in cytotoxicity in various cancer models, including ovarian cancer researchgate.netnih.gov. This synergy is thought to be mediated through several mechanisms, such as the re-expression of tumor suppressor genes, induction of apoptosis, and modulation of DNA repair pathways nih.govresearchgate.net. For instance, studies have shown that HDAC inhibitors can increase the acetylation of proteins involved in the cellular response to DNA damage induced by carboplatin researchgate.net.

Research using preclinical models of ovarian cancer has indicated that certain HDAC inhibitors, such as PXD101 (Belinostat), can inhibit cancer cell growth and exhibit synergistic activity when combined with carboplatin researchgate.net. Belinostat has been shown to re-sensitize platinum-resistant xenografts in mice researchgate.net. Another HDAC inhibitor, AR-42, has also demonstrated the ability to re-sensitize platinum-resistant ovarian cancer cells and xenografts more potently than other inhibitors like vorinostat (B1683920) researchgate.net.

The utility of HDAC inhibitors as chemosensitizers to increase the effectiveness of platinum-based chemotherapeutics has been explored in several studies, demonstrating benefits even in cross-resistant malignancies at low doses nih.gov. Preclinical in vitro and in vivo studies combining HDAC inhibitors with standard platinum agents have consistently shown synergistic improvements in cytotoxicity nih.gov.

Rational Design of Preclinical Combination Therapies

The rational design of combination therapies in preclinical settings aims to identify drug combinations that exhibit synergistic antitumor effects, particularly in overcoming or preventing the development of carboplatin resistance. This involves combining carboplatin with other antineoplastic agents or molecularly targeted agents.

Synergy with Other Antineoplastic Agents in In Vitro and In Vivo Models

Preclinical studies have explored the synergy of carboplatin with various agents in different cancer types. For instance, in bladder cancer cell lines, the combination of carboplatin and piroxicam, a cyclo-oxygenase (COX) inhibitor, resulted in a synergistic antiproliferative effect in vitro iiarjournals.org. This synergy was associated with morphological alterations, decreased proliferation marker expression, and increased autophagic vacuoles iiarjournals.org.

In lung cancer models, the combination of carboplatin with a PPARγ agonist like rosiglitazone (B1679542) has shown significant tumor shrinkage in autochthonous models driven by mutant KRAS or EGFR, mutations often associated with resistance to conventional and targeted therapies aacrjournals.org. This combination led to increased apoptosis and decreased proliferation without increasing systemic toxicity in mice aacrjournals.org.

Preclinical studies have also demonstrated synergistic antitumor efficacy of carboplatin when combined with taxanes like paclitaxel and docetaxel (B913) in various cancer models, including breast and ovarian cancer capes.gov.broncodeva.netnih.gov. These combinations have shown higher objective response rates in clinical trials compared to single agents, building upon the preclinical evidence capes.gov.broncodeva.netnih.gov. The sequence of administration can also play a role in the therapeutic outcome of combination therapies jhoponline.com.

Table 1: Preclinical Synergy of Carboplatin with Other Antineoplastic Agents

Combination PartnerCancer Type (Preclinical Model)Observed EffectKey Findings / Proposed MechanismSource
PiroxicamBladder Cancer (Cell Lines)Synergistic AntiproliferativeIncreased morphological alterations, decreased Ki-67, enhanced autophagic vacuoles. iiarjournals.org
RosiglitazoneLung Cancer (Murine Models with Mutant KRAS or EGFR)Significant Tumor ShrinkageIncreased apoptosis, decreased proliferation. Synergy observed without increased systemic toxicity. aacrjournals.org
PaclitaxelBreast, Ovarian Cancer (Preclinical models)Synergistic Antitumor EfficacyBasis for successful clinical combinations. capes.gov.broncodeva.netnih.gov
DocetaxelBreast, Ovarian Cancer (Preclinical models)Synergistic Antitumor EfficacyBasis for successful clinical combinations. capes.gov.broncodeva.netnih.gov
Metformin (B114582)High-Grade Serous Carcinoma (Chemoresistant Cell Line)Synergistic Cytotoxic EffectTargets different chemoresistance mechanisms/pathways. mdpi.com
PitavastatinHigh-Grade Serous Carcinoma (Chemoresistant Cell Line)Synergistic Cytotoxic EffectTargets different chemoresistance mechanisms/pathways. mdpi.com

Combination with Molecularly Targeted Agents

Combining carboplatin with molecularly targeted agents is another strategy being explored in preclinical research to overcome resistance and improve treatment outcomes. This approach focuses on simultaneously inhibiting specific molecular pathways that are crucial for cancer cell survival, growth, or resistance mechanisms.

Preclinical studies have investigated the combination of carboplatin with agents targeting various pathways. For example, DNA repair inhibitors, such as PARP inhibitors (e.g., olaparib) and agents like AsiDNA, have been evaluated in combination with carboplatin in preclinical models of carboplatin-resistant tumors frontiersin.orgvaleriotx.comresearchgate.netnih.gov. While both olaparib and AsiDNA monotherapies showed some efficacy in decreasing tumor growth and increasing survival in a carboplatin-resistant model, their combination with carboplatin further improved survival frontiersin.orgnih.gov. However, the combination of carboplatin with olaparib was associated with high liver toxicity in preclinical models, which was not observed with AsiDNA frontiersin.orgresearchgate.netnih.gov. AsiDNA also demonstrated the ability to delay the occurrence of carboplatin resistance in vitro without increasing toxicity frontiersin.orgresearchgate.net.

Targeting the HER2 pathway in combination with carboplatin has also shown preclinical promise. Studies have demonstrated synergistic antitumor efficacy of carboplatin and trastuzumab, a HER2-targeted antibody, in HER2-positive breast cancer models capes.gov.broncodeva.netnih.gov. This preclinical evidence has supported the clinical investigation of carboplatin and trastuzumab combinations capes.gov.broncodeva.netnih.gov.

Combinations involving agents targeting the epidermal growth factor receptor (EGFR) have also been explored. Preclinical data have shown a rationale for combining EGFR inhibitors with chemotherapy and radiation in lung cancer amegroups.org. Studies have investigated the combination of cetuximab, an EGFR antibody, with carboplatin and paclitaxel in lung cancer amegroups.orgwjgnet.com.

Other molecularly targeted agents being explored in combination with carboplatin in preclinical settings include those targeting angiogenesis (e.g., bevacizumab) and other signaling pathways wjgnet.combiochempeg.com. Repurposed drugs with known molecular targets, such as metformin and pitavastatin, have also shown synergistic cytotoxic effects when combined with carboplatin in chemoresistant cancer cell lines, suggesting their potential in overcoming resistance mdpi.com. The rational design of these combinations considers the mechanisms of action of both carboplatin and the targeted agent to achieve synergistic effects and minimize overlapping toxicities biochempeg.com.

Table 2: Preclinical Combinations of Carboplatin with Molecularly Targeted Agents

Combination PartnerMolecular Target / ClassCancer Type (Preclinical Model)Observed EffectKey Findings / Proposed MechanismSource
OlaparibPARP Inhibitor (DNA Repair)Carboplatin-Resistant Tumors (MDA-MB-231 model)Improved SurvivalCombination with carboplatin further increased survival compared to monotherapy. Associated with liver toxicity. frontiersin.orgnih.gov
AsiDNADNA Repair InhibitorCarboplatin-Resistant Tumors (MDA-MB-231 model)Improved Survival, Delayed ResistanceCombination with carboplatin further increased survival. Delayed resistance without increasing toxicity. frontiersin.orgvaleriotx.comresearchgate.netnih.gov
TrastuzumabHER2 AntibodyHER2-Positive Breast CancerSynergistic Antitumor EfficacyPreclinical basis for clinical combinations. capes.gov.broncodeva.netnih.gov
CetuximabEGFR AntibodyLung CancerInvestigated in CombinationExplored in combination with chemotherapy and radiation. amegroups.orgwjgnet.com
BevacizumabVEGF Antibody (Angiogenesis)Various CancersExplored in CombinationInvestigated in combination therapies. wjgnet.com
MetforminRepurposed DrugChemoresistant HGSC Cell LineSynergistic CytotoxicTargets different chemoresistance mechanisms. mdpi.com
PitavastatinRepurposed DrugChemoresistant HGSC Cell LineSynergistic CytotoxicTargets different chemoresistance mechanisms. mdpi.com

Advanced Research Directions and Future Perspectives for Carboplatin Studies

Development of Novel Carboplatin (B1684641) Analogues and Platinum-Based Prodrugs

The development of novel platinum-based compounds and prodrugs is a significant area of research aimed at improving efficacy, reducing toxicity, and overcoming resistance associated with existing platinum drugs like Carboplatin and Cisplatin (B142131). Researchers are exploring modifications to the molecular structure of Carboplatin to yield compounds with better biological activity and lower toxicity. researchgate.net

One strategy involves the synthesis of platinum(IV) prodrugs. frontiersin.orgnih.gov These prodrugs are designed to be more inert than platinum(II) drugs in systemic circulation, potentially leading to fewer side effects caused by off-target reactions. frontiersin.orgacs.org The tumor microenvironment, often characterized by hypoxic and low pH conditions, can selectively reduce Pt(IV) prodrugs, releasing the active Pt(II) species specifically at the tumor site, thereby increasing selectivity. frontiersin.org

Studies have investigated Carboplatin-based platinum(IV) prodrugs functionalized with photoabsorbers, such as boron dipyrromethene (BODIPY) ligands, to enable photoactivation. acs.orgrsc.org These photoactivable prodrugs are stable in the dark and release the cytotoxic platinum(II) drug upon light irradiation, offering a strategy for spatially and temporally controlled activation and potentially enhanced cytotoxicity. acs.orgrsc.orgresearchgate.net For instance, a Carboplatin-based Pt(IV) prodrug designated as BODI-Pt demonstrated significantly higher cytotoxicity in MCF-7 cells under irradiation compared to in the dark or free Carboplatin. acs.org The optimization of axial ligands in these BODIPY-conjugated platinum(IV) prodrugs is being studied to promote the photoactivation rate. rsc.org

Another novel platinum analog, Dicycloplatin (DCP), has been developed and studied. Pre-clinical and clinical studies suggest that DCP has better solubility and stability than both Cisplatin and Carboplatin, potentially offering better tolerability. iiarjournals.orgiiarjournals.org Research on DCP includes investigating its antiproliferative activity and its effects on the cell cycle and apoptosis induction in various human cancer cell lines. researchgate.net

The synthesis and pharmacokinetic profiles of conjugated Carboplatin prodrugs are also being explored for targeted delivery. A novel cholic acid-conjugated Carboplatin (CP-CA) is being developed as a liver-targeting prodrug for liver cancer, with studies focusing on its pharmacokinetics and tissue distribution. researchgate.net

Nanotechnology-Based Delivery Systems for Enhanced Cellular Targeting in Research Models

Nanotechnology-based drug delivery systems are being investigated as a promising approach to enhance the therapeutic efficacy of Carboplatin by improving its cellular uptake, accumulation at tumor sites, and reducing systemic toxicity in research models. waocp.orgresearchgate.netmdpi.com These systems can overcome physiological barriers and deliver therapeutic agents more specifically to target cells. rsc.org

Various nanocarriers have been explored for encapsulating Carboplatin, including polymer-based nanocarriers, micelles, protein nanoparticles, lipid-based nanoparticles (liposomes and solid lipid nanoparticles), silica-based nanostructures, and carbon nanoparticles. researchgate.net The use of nano-engineered delivery systems can lead to enhanced cellular uptake and accumulation of Carboplatin, potentially improving its therapeutic potential with negligible toxicity. researchgate.net

Studies have demonstrated the potential of niosomal nanoparticles for Carboplatin delivery in brain cancer research models. Carboplatin-Niosomal nanoparticles have shown increased cytotoxic impact on rat glioma cell lines compared to the free drug. waocp.org These niosomal nanoparticles were characterized by their particle size, zeta potential, and drug release properties, demonstrating sustained release of Carboplatin. waocp.org

Targeted delivery using nanotechnology is also being explored by surface modification of nanoparticles with molecules that bind to receptors overexpressed by tumor cells. rsc.org For instance, hyaluronic acid-modified carbon nanotubes have been investigated as a delivery system for Carboplatin, showing significant uptake by lung cancer cells overexpressing CD44 receptors via receptor-mediated endocytosis, leading to enhanced cytotoxic effects. rsc.org Magnetic nanoparticles are also being explored to increase the targeting capabilities and controlled release of chemotherapeutic agents like Carboplatin. mdpi.com Magnetically guided niosomes encapsulated with Carboplatin have shown increased drug accumulation within cancer cells while potentially sparing healthy cells in in vitro studies. mdpi.com

Integrative Omics Approaches to Uncover Resistance Biomarkers and Pathways

Integrative omics approaches, which combine diverse datasets such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of biological systems and disease mechanisms, including those related to Carboplatin resistance. waocp.orgnih.govmdpi.comresearchgate.net These approaches can aid in identifying molecular subtypes, patient-specific treatment responses, and uncovering resistance mechanisms. waocp.org

By integrating multi-omics data, researchers can identify potential candidate biomarkers for diagnosis, prognosis, and therapeutic targets in cancers treated with platinum drugs. nih.govresearchgate.net Omics-based profiling can establish different molecular subtypes, which is crucial for personalized therapies. nih.gov

In the context of Carboplatin resistance, integrative omics can help in understanding the complex molecular networks involved. Analysis of Carboplatin has revealed causal networks in specific cancer types, such as diffuse large B-cell lymphoma. nih.gov Studies utilizing integrative multi-omics and machine learning approaches are being conducted to uncover tumor microenvironment-associated prognostic biomarkers in ovarian cancer, a disease where resistance to platinum-based drugs like Carboplatin is a major challenge. oaepublish.comamegroups.org These studies involve analyzing single-cell RNA sequencing data and bulk RNA-seq data to identify TME-related genes and develop prognostic models. amegroups.org

Metabolomics approaches, specifically NMR-based metabolomics, have been used to identify metabolic signatures that differentiate between platinum-sensitive and platinum-resistant ovarian cancers, serving as potential markers for predicting chemotherapeutic response. nih.gov The integration of multi-omics data with machine learning algorithms is being used to identify critical genes associated with treatment efficacy and to develop predictors that can distinguish between platinum-resistant and platinum-sensitive patients. waocp.org

Computational Modeling and Systems Biology for Predictive Research

Computational modeling and systems biology approaches are increasingly being utilized in cancer research to understand complex biological processes, predict drug responses, and optimize treatment strategies, including those involving Carboplatin. researchgate.netnih.gov These approaches can serve as virtual laboratories to test hypotheses and explore therapeutic options. nih.gov

Computational models of the cell cycle, for instance, are being reviewed for their application in guiding cancer treatment strategies, including drug efficacy quantification, drug discovery, drug resistance analysis, and dose optimization. researchgate.netnih.gov Different modeling paradigms, such as deterministic and stochastic models, single-cell versus population models, and mechanistic versus abstract models, are being compared to determine the most suitable framework for various research objectives. researchgate.netnih.gov

Molecular dynamics simulations and Density Functional Theory (DFT) are being employed in computational studies to investigate the interaction of Carboplatin with potential drug carriers, such as PEG-functionalized fullerene molecules. researchgate.net These studies aim to gain insights into the molecular interactions, stability, and adsorption behavior of drug-carrier complexes, shedding light on their potential applications in drug delivery. researchgate.net

Population pharmacokinetic-pharmacodynamic (PopPK-PD) modeling is another area where computational approaches are applied to Carboplatin studies. page-meeting.org PopPK-PD models are being developed and validated using real-world data to support therapeutic drug monitoring and dose individualization in cancer patients receiving Carboplatin, with a focus on predicting Carboplatin-induced myelosuppression. page-meeting.org These models can help in describing and predicting adverse events and informing next-cycle dose adjustments. page-meeting.org

Computational approaches also contribute to understanding drug resistance by analyzing molecular networks and their interaction with factors like microRNAs and the tumor microenvironment. nih.gov

Elucidation of Carboplatin's Immunomodulatory Effects in Preclinical Systems

Research is ongoing to elucidate the immunomodulatory effects of platinum compounds, including Carboplatin, in preclinical systems. While platinum compounds are primarily known for their cytotoxic effects through DNA damage, they can also influence the immune system. imrpress.com

Preclinical studies suggest that platinum-based chemotherapy can have immunomodulatory effects. bmj.combmj.com For example, Cisplatin, Carboplatin, and Oxaliplatin (B1677828) have been shown to potentially relieve immunosuppressive networks by decreasing the expression of PDL-1 and PDL-2 in dendritic and tumor cells. imrpress.com They are also capable of modulating MHC molecules via IFN-β production and T-cell mediated lysis. imrpress.com

The concentration of platinum drugs appears to be key in determining their immunomodulatory properties, with low in vivo doses potentially exerting stimulatory effects. imrpress.com While Cisplatin is generally considered less able to induce immunogenic cell death compared to Oxaliplatin, studies are exploring the direct immunomodulatory effects of Carboplatin in preclinical models. imrpress.comnih.gov

Comparative studies between Cisplatin and Carboplatin in preclinical systems are investigating their respective immunomodulatory effects. Research in urothelial cancer models suggests that Cisplatin, compared to Carboplatin, may exert more favorable immunomodulatory effects on cancer cells, promoting dendritic cell activation and antigen-specific T cell killing in vitro. nih.gov These findings highlight the potential for specific chemotherapy backbones to influence the efficacy of immunotherapy combinations. nih.gov Further research is needed to better define the molecular effects of platinum compounds on the immune system and how this can be leveraged for future therapeutic interventions. imrpress.com

Comprehensive Studies on Microenvironment-Drug Interactions in Resistance

The tumor microenvironment (TME) plays a crucial role in tumor progression and contributes significantly to chemoresistance, including resistance to platinum-based drugs like Carboplatin. oaepublish.comoup.commdpi.comfrontiersin.org Comprehensive studies are investigating the complex interactions between the TME and Carboplatin to understand and overcome resistance.

The TME is a complex ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts, endothelial cells, and immune cells), extracellular matrix, and various signaling molecules. oaepublish.commdpi.com Interactions among these components can influence the sensitivity of cancer cells to chemotherapy. oup.commdpi.com

Mechanisms by which the TME contributes to Carboplatin resistance include cell adhesion-mediated drug resistance, where interactions between cancer cells and the extracellular matrix or stromal cells alter sensitivity to apoptosis. oup.commdpi.comfrontiersin.org The local release of soluble factors by stromal cells can also promote tumor cell survival and growth, contributing to resistance. mdpi.com Additionally, the TME can create specific niches with conditions like hypoxia and acidity, which can influence tumor cell sensitivity to drug treatment. oup.commdpi.com

Studies in ovarian cancer, where resistance to Carboplatin is a major clinical challenge, are focusing on how crosstalk between TME components and tumor cells promotes resistance. oaepublish.com This includes investigating the role of metabolic reprogramming in cancer cells within the TME and the influence of factors secreted by cancer-associated fibroblasts (CAFs). oaepublish.com

Research is also exploring how the TME can induce the conversion of cancer cells into cancer-initiating cells or cancer stem cells, which may have increased resistance to chemotherapy. mdpi.com Understanding these intricate interactions between the TME and Carboplatin is essential for developing strategies to overcome resistance and improve treatment outcomes. This may involve targeting specific components of the TME or signaling pathways activated by microenvironment-drug interactions. nih.govoup.com

Q & A

Q. What is the molecular mechanism by which Paraplatin induces cytotoxicity in cancer cells?

this compound (carboplatin) exerts its cytotoxic effects primarily through DNA cross-linking, which disrupts replication and transcription. The platinum atom in carboplatin forms covalent bonds with DNA purine bases, creating intra- and inter-strand cross-links. This damage triggers apoptosis via p53-dependent pathways or mitotic catastrophe in p53-deficient cells. Methodologically, researchers can assess DNA damage using comet assays, γ-H2AX immunofluorescence, or flow cytometry to quantify apoptosis markers like Annexin V . Dose-response studies in vitro (e.g., using ovarian cancer cell lines) should control for glutathione levels, which modulate platinum resistance .

Q. What are the standard dosage calculation methods for this compound in clinical trials, and how do they impact toxicity profiles?

Two primary methods are used:

  • Body Surface Area (BSA) : Calculated using the formula Dose (mg)=BSA (m2)×Target AUC (mg.min/mL)\text{Dose (mg)} = \text{BSA (m}^2) \times \text{Target AUC (mg.min/mL)}. This method is simpler but may overestimate doses in patients with low renal function.
  • Area Under the Curve (AUC) : Adjusts doses based on glomerular filtration rate (GFR) to minimize nephrotoxicity. The Calvert formula (Dose=AUC×(GFR+25)\text{Dose} = \text{AUC} \times (\text{GFR} + 25)) is widely used. A randomized study comparing these methods in NSCLC patients found AUC-based dosing reduced hematological toxicity (e.g., grade 3/4 thrombocytopenia: 18.5% vs. 40.7% in BSA groups) without compromising efficacy . Researchers should validate GFR measurements (e.g., via 51Cr^{51}\text{Cr}-EDTA clearance) and monitor creatinine levels longitudinally.

Advanced Research Questions

Q. How can researchers optimize this compound combination therapies to overcome resistance in ovarian cancer models?

Resistance mechanisms include enhanced DNA repair (e.g., ERCC1 overexpression) and reduced drug uptake (e.g., CTR1 transporter downregulation). Advanced strategies include:

  • Synergy screens : High-throughput testing of carboplatin with PARP inhibitors (e.g., olaparib) or ATR/CHK1 inhibitors to exploit synthetic lethality in BRCA-mutated models.
  • Biomarker-driven dosing : Use RNA-seq or immunohistochemistry to quantify ERCC1 or BRCA1/2 status, stratifying patients in adaptive trial designs (e.g., I-SPY 2).
  • Nanoparticle delivery : Encapsulating carboplatin in albumin-bound nanoparticles to improve tumor penetration, as shown in preclinical xenograft models with reduced hepatotoxicity .

Q. What experimental designs address contradictions in this compound efficacy data across heterogeneous tumor subtypes?

Discrepancies often arise from tumor microenvironment variability (e.g., hypoxia, stromal interactions) or clonal heterogeneity. Methodological solutions include:

  • Patient-derived organoids (PDOs) : Culturing tumor cells in 3D matrices to preserve genetic and phenotypic diversity. For example, a 2024 study used PDOs from triple-negative breast cancer (TNBC) patients to identify carboplatin-sensitive subclones via single-cell RNA sequencing .
  • Meta-analysis frameworks : Pooling data from trials like TCGA or ICGC, adjusting for covariates (e.g., cisplatin pretreatment, ECOG performance status) using multivariate Cox regression. Contradictions in survival outcomes (e.g., NSCLC vs. ovarian cancer) may reflect differences in homologous recombination proficiency .

Q. How should pharmacokinetic-pharmacodynamic (PK/PD) models be developed for this compound in pediatric populations?

Pediatric PK/PD modeling requires:

  • Population pharmacokinetics : Sparse sampling (2–4 time points per patient) analyzed via nonlinear mixed-effects modeling (e.g., NONMEM). Key parameters include renal clearance (CL) and volume of distribution (Vd), which scale allometrically with body weight.
  • Toxicity endpoints : Link carboplatin exposure (AUC) to platelet nadirs using sigmoidal EmaxE_{\text{max}} models. A 2023 study in pediatric glioblastoma found a target AUC of 4–6 mg·min/mL minimized ototoxicity while maintaining efficacy .

Methodological Guidance

Q. What statistical approaches reconcile conflicting survival data in this compound trials?

  • Subgroup analysis : Stratify patients by molecular biomarkers (e.g., ERCC1 mRNA levels) using recursive partitioning.
  • Landmark analysis : Exclude early mortality events (e.g., ≤6 months) to reduce bias from non-cancer deaths.
  • Frailty models : Account for unobserved heterogeneity (e.g., undiagnosed comorbidities) in time-to-event data. A reanalysis of the JCOG0505 trial demonstrated improved PFS in ERCC1-low subgroups (HR = 0.62, p = 0.03) after adjusting for frailty .

Q. How can researchers ensure reproducibility in preclinical this compound studies?

  • NIH guidelines compliance : Report animal strain, carboplatin lot number, and dosing schedules (e.g., q7d vs. q21d) to align with ARRIVE 2.0 standards .
  • Orthogonal validation : Confirm in vitro findings with in vivo models (e.g., PDX mice) and clinical correlates (e.g., tumor mutational burden from TCGA).
  • Open data : Share raw flow cytometry files (FCS format) and survival curves (KMplotter-compatible) in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.